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6H-1,4-Diazepine-2,3-dicarbonitrile Documentation Hub

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  • Product: 6H-1,4-Diazepine-2,3-dicarbonitrile
  • CAS: 681000-60-2

Core Science & Biosynthesis

Foundational

6H-1,4-Diazepine-2,3-dicarbonitrile chemical structure and properties

The following technical guide details the structural chemistry, synthesis, and applications of 6H-1,4-Diazepine-2,3-dicarbonitrile, with a specific focus on its role as a high-value intermediate in heterocyclic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthesis, and applications of 6H-1,4-Diazepine-2,3-dicarbonitrile, with a specific focus on its role as a high-value intermediate in heterocyclic chemistry and materials science.

Chemical Class: Heterocyclic Dinitrile | Primary Application: Porphyrazine Synthesis & Optical Materials[1]

Part 1: Executive Technical Summary

6H-1,4-Diazepine-2,3-dicarbonitrile (and its 5,7-disubstituted derivatives) represents a critical class of seven-membered heterocyclic compounds derived from diaminomaleodinitrile (DAMN) . Unlike the pharmacologically ubiquitous 1,4-benzodiazepines (e.g., diazepam), this specific scaffold is defined by the presence of two vicinal nitrile groups at the 2 and 3 positions and a 6H-methylene bridge.

Its primary utility lies in its electronic amphotericity: the electron-withdrawing nitrile groups make it an excellent precursor for Linstead macrocyclization , yielding diazepine-annulated porphyrazines (tetraazaporphyrins). These macrocycles are currently under intense investigation as photosensitizers for Photodynamic Therapy (PDT) and as non-linear optical materials.

Key Physicochemical Parameters
PropertyData (Typical for 5,7-Dimethyl derivative)
CAS Number 51802-55-2 (5,7-dimethyl analog)
Molecular Formula C₉H₈N₄ (5,7-dimethyl)
Molecular Weight 172.19 g/mol
Appearance Yellow to Orange Crystalline Solid
Melting Point ~193–195 °C (varies by substitution)
Solubility Soluble in polar aprotic solvents (DMSO, DMF), Ethanol
Fluorescence Emits at ~625–710 nm (morphology dependent)

Part 2: Structural & Electronic Analysis

Conformational Dynamics

The 6H-1,4-diazepine ring is non-planar. X-ray crystallographic studies reveal that the ring predominantly adopts a boat conformation .

  • The Hull: Formed by N1, C2, C3, and N4.

  • The Prow/Stern: The C5-C6-C7 segment and the nitrile groups lift out of the plane.

  • Steric Strain: Substituents at the 5 and 7 positions (e.g., methyl, phenyl) stabilize the 6H-tautomer over the 1H- or 4H-forms, preventing aromatization which is energetically unfavorable for this specific 7-membered system.

Electronic Push-Pull System

The molecule features a unique "push-pull" electronic structure:

  • Electron Withdrawal: The vicinal dicarbonitrile motif (

    
    ) at positions 2 and 3 strongly pulls electron density, activating the ring for nucleophilic attack or metal coordination.
    
  • Imine Character: The

    
     bonds at positions 5 and 7 provide imine character, facilitating condensation reactions.
    
Tautomerism

While the 6H-isomer is the kinetically and thermodynamically stable form for 5,7-disubstituted derivatives, the ring can theoretically exist in 1H or 4H forms. However, the presence of the


 hybridized carbon at position 6 (the methylene bridge) interrupts cyclic conjugation, rendering the molecule non-aromatic but highly reactive.

Part 3: Synthesis Protocols

The synthesis of 6H-1,4-diazepine-2,3-dicarbonitriles is a classic example of condensation chemistry utilizing the "DAMN" building block.

Primary Synthetic Route: The DAMN Condensation

Reaction Type: Schiff Base Condensation / Cyclodehydration Precursors: Diaminomaleodinitrile (DAMN) + 1,3-Diketone (e.g., Acetylacetone)

Experimental Protocol (Standardized)

This protocol describes the synthesis of 5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile .

Reagents:

  • Diaminomaleodinitrile (DAMN): 10 mmol

  • Acetylacetone (2,4-Pentanedione): 12 mmol

  • Solvent: Ethanol (Anhydrous) or Methanol

  • Catalyst: Glacial Acetic Acid (Catalytic amount) or

    
     (for difficult substrates)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.08 g (10 mmol) of DAMN in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1.2 mL (12 mmol) of acetylacetone dropwise. Add 3-4 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (SiO2, DCM:MeOH 95:5) is recommended; the starting DAMN spot will disappear.

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C). The product typically precipitates as yellow crystals.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted diketone.

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain analytical purity.

Yield: Typically 70–85%.

Visualization of Synthesis Pathway

The following diagram illustrates the condensation mechanism and subsequent macrocyclization potential.

DiazepineSynthesis Figure 1: Synthetic pathway from DAMN precursor to Diazepine and Porphyrazine derivatives. DAMN Diaminomaleodinitrile (DAMN) Intermediate Mono-Schiff Base Intermediate DAMN->Intermediate Condensation (-H2O) Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Intermediate Diazepine 5,7-Dimethyl-6H-1,4- diazepine-2,3-dicarbonitrile Intermediate->Diazepine Cyclization (-H2O) Macrocycle Porphyrazine Macrocycle Diazepine->Macrocycle Linstead Macrocyclization (+ Metal Salt)

Part 4: Reactivity & Applications

Precursor for Porphyrazines (Photosensitizers)

The most significant application of this molecule is as a building block for Diazepino-porphyrazines .

  • Mechanism: The nitrile groups at positions 2 and 3 undergo cyclotetramerization (often mixed with phthalonitrile) in the presence of metal salts (Mg, Zn, Lu).

  • Significance: The resulting macrocycles possess extended

    
    -conjugation and bulky diazepine rings that prevent aggregation. This makes them ideal candidates for Photodynamic Therapy (PDT) , where aggregation usually quenches the generation of singlet oxygen.
    
Optical Materials

Recent studies have shown that 6H-1,4-diazepine-2,3-dicarbonitrile nanostructures exhibit tunable fluorescence.

  • Nanoparticles: Emission ~710 nm.[2]

  • Nanoribbons: Emission shifts to ~625 nm.[2]

  • Mechanism: The shift is attributed to changes in intermolecular

    
    -
    
    
    
    stacking and charge distribution in the solid state, making them candidates for organic optoelectronic devices.
Biological Activity (Scaffold Level)

While the dicarbonitrile itself is an intermediate, the 1,4-diazepine core is a "privileged scaffold" in medicinal chemistry.[3]

  • Bioactivity: Derivatives have shown potential as CNS agents (anxiolytic-like activity) and antimicrobial agents.

  • Toxicity: The presence of nitrile groups generally increases metabolic stability but requires careful handling due to potential cyanide release under extreme metabolic degradation (though the ring is generally stable).

Part 5: References

  • Tarakanov, P. A., et al. (2016). "5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: synthesis, and experimental and theoretical evaluation." Organic & Biomolecular Chemistry.

  • Zhang, X., et al. (2012). "Controllable synthesis of 6H-1,4-diazepine-2,3-dicarbonitrile nanocrystals and their optical properties." Journal of Nanoscience and Nanotechnology.

  • Donzello, M. P., et al. (1999).[4] "Synthesis and properties of porphyrazines with annulated diazepine rings." Inorganic Chemistry. (Foundational text on Porphyrazine synthesis from diazepines).

  • Begland, R. W., et al. (1974).[4] "Hydrogen cyanide chemistry. 8. New chemistry of diaminomaleonitrile. Schiff bases and 1,4-diazepines." Journal of Organic Chemistry. (Original synthesis protocol).

Sources

Exploratory

Technical Guide: The Chemistry and Applications of 2,3-Dicyano-6H-1,4-diazepine Derivatives

Executive Summary The development of advanced organic fluorophores and macrocyclic precursors relies heavily on the structural tuning of heterocyclic scaffolds. Among these, 2,3-dicyano-6H-1,4-diazepine derivatives repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced organic fluorophores and macrocyclic precursors relies heavily on the structural tuning of heterocyclic scaffolds. Among these, 2,3-dicyano-6H-1,4-diazepine derivatives represent a highly versatile, non-planar class of compounds. Unlike traditional planar dyes (e.g., cyanines or rhodamines) that suffer from severe aggregation-caused quenching (ACQ) in the solid state, the unique steric topology of the 6H-1,4-diazepine core actively prevents cofacial


 stacking. This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and quantitative photophysical data to guide researchers in utilizing these derivatives for near-infrared (NIR) biological probes, solid-state optoelectronics, and porphyrazine macrocycle synthesis.

Structural Chemistry & Mechanistic Insights

Overcoming Aggregation-Caused Quenching (ACQ)

The core architectural feature of 2,3-dicyano-6H-1,4-diazepines is the out-of-plane projection of the methylene moiety at the 6-position relative to the conjugated


-plane (1)[1].

Causality of ACQ Prevention: In standard planar fluorophores, intermolecular


 interactions in the solid state lead to the formation of excimers, which open non-radiative decay pathways and quench emission. By introducing sterically demanding alkyl groups (e.g., n-butyl, tert-butyl) at the 6-position of the diazepine ring, researchers can engineer targeted steric hindrance. This physical barrier prohibits the molecules from achieving the close cofacial stacking required for quenching, thereby preserving high fluorescence quantum yields in vapor-deposited films or crystalline states (1)[1].

ACQ_Mechanism Planar Unsubstituted Diazepine (Planar-like topology) Stacking Strong Cofacial pi-pi Stacking in Solid State Planar->Stacking Bulky 6-Substituted Diazepine (Bulky groups: t-Bu, n-Bu) NoStacking Steric Hindrance Prevents Cofacial Stacking Bulky->NoStacking Quenching Fluorescence Quenching (ACQ Effect) Stacking->Quenching Emission Intense Solid-State Fluorescence NoStacking->Emission

Mechanistic pathway illustrating the prevention of Aggregation-Caused Quenching (ACQ).

Intramolecular Charge Transfer (ICT) for NIR Emission

The dicyanodiazepine core acts as a potent electron acceptor. When conjugated with strong electron-donating groups (e.g., dialkylamino or julolidyl moieties) via a polyene bridge, a robust push-pull ICT system is established. The rigidized structure of the julolidine ring prevents bond rotation (a common non-radiative decay pathway), while extending the polyene bridge (e.g., to hexatrienyl or octatetraenyl) systematically lowers the HOMO-LUMO energy gap, driving the emission maximum (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) deep into the Near-Infrared (NIR) region (>750 nm) ()[2].

Synthetic Methodologies

The following protocols are designed as self-validating workflows, ensuring high-purity isolation of the target chromophores.

Protocol 1: Synthesis of the Core Scaffold (2,3-Dicyano-5,7-dimethyl-6H-1,4-diazepine)

Rationale: The condensation of diaminomaleonitrile (DAMN) with 1,3-diketones forms the seven-membered diazepine ring. An acid catalyst is critical to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine groups of DAMN.

  • Reaction Setup: Dissolve 1.0 equivalent of DAMN and 1.1 equivalents of acetylacetone (or a 3-substituted pentane-2,4-dione for 6-alkyl derivatives) in anhydrous ethanol.

  • Catalysis: Add a catalytic amount (0.05 eq) of glacial acetic acid or p-toluenesulfonic acid (p-TsOH).

  • Execution: Reflux the mixture under an inert argon atmosphere for 4–6 hours.

  • Validation: Monitor the reaction via TLC (eluent: 1:1 Hexane/Ethyl Acetate). The reaction is complete upon the total disappearance of the DAMN spot.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting precipitate and recrystallize from ethanol to yield the chemically pure core scaffold.

Protocol 2: Elongation to NIR Fluorophores via Knoevenagel Condensation

Rationale: The methyl groups at the 5- and 7-positions of the diazepine core are highly acidic due to the electron-withdrawing nature of the adjacent imine nitrogens and cyano groups. Deprotonation yields a stabilized carbanion that readily attacks aromatic aldehydes.

  • Reaction Setup: Suspend 1.0 eq of the synthesized diazepine core and 1.2 eq of an aromatic aldehyde (e.g., 4-(9-julolidyl)benzaldehyde) in anhydrous toluene.

  • Catalysis: Add 0.1 eq of piperidine to facilitate the deprotonation of the acidic methyl protons.

  • Execution: Heat the mixture to reflux for 8–12 hours. Critical Step: Utilize a Dean-Stark trap to continuously remove the water byproduct; this drives the equilibrium forward and prevents hydrolysis of the imine bonds.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel column chromatography (eluent: dichloromethane/hexane gradient) to isolate the extended styryl/polyene derivative (2)[2].

Synthesic_Workflow DAMN Diaminomaleonitrile (DAMN) Core 2,3-Dicyano-5,7-dimethyl- 6H-1,4-diazepine DAMN->Core Condensation (Acid Cat., Reflux) Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Core NIR_Dye NIR Fluorescent Dye (Extended Conjugation) Core->NIR_Dye Knoevenagel Condensation (Piperidine Cat.) Aldehyde Aromatic Aldehyde (e.g., Julolidine-CHO) Aldehyde->NIR_Dye

Workflow for the synthesis of NIR-emissive 2,3-dicyano-6H-1,4-diazepine derivatives.

Photophysical Properties & Data Analysis

The optical properties of these derivatives are highly tunable. The table below summarizes the bathochromic shifts achieved by extending the


-conjugation system and incorporating strong electron donors.

Table 1: Optical Properties of Selected 2,3-Dicyano-6H-1,4-diazepine Derivatives

Compound / SubstituentAbsorption Max (

, nm)
Emission Max (

, nm)
Stokes Shift (cm⁻¹)Quantum Yield (

)
Unsubstituted core~360~450N/AN/A
5-(2-arylethenyl) w/ dialkylamino49164036430.19
6-(9-julolidyl)-1,3,5-hexatrienyl568780~4780N/A
8-(9-julolidyl)-1,3,5,7-octatetraenyl>600842N/AN/A

Data synthesized from spectroscopic evaluations of neutral bathochromic fluorescent dyes (2)[2].

Advanced Applications & Macromolecular Chemistry

Solid-State Polymerization

Beyond small-molecule applications, the 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine monomer exhibits unique solid-state reactivity. Thermal annealing at elevated temperatures (140–175 °C) induces a heterogeneous solid-state polymerization. Solid-state CP/MAS NMR and deuterium exchange studies confirm that a tautomeric form of the monomer initiates this topochemical process, leading to the formation of an insoluble, highly conjugated amorphous polymer network (3)[3].

Precursors for Diazepinoporphyrazines

The dicyano groups of the diazepine core make it an ideal monomeric precursor for advanced macrocyclization. Template-directed cyclotetramerization in the presence of metal alkoxides (e.g., Mg(II) or Li(I) butoxide) yields tetrakis(1,4-diazepino)porphyrazines. These macrocycles exhibit intense Q-band absorptions in the NIR region and possess significant potential for optical limiting, non-linear optics, and photodynamic therapy (PDT) applications (4)[4].

References

  • Horiguchi, E., Funabiki, K., & Matsui, M. (2005). Synthesis of Near-Infrared Fluorescent 2,3-Dicyano-6H-1,4-diazepines. Bulletin of the Chemical Society of Japan.
  • Horiguchi, E., Matsumoto, S., Funabiki, K., & Matsui, M. (2005). Optical Properties of Novel 2,3-Dicyano-5-methyl-6H-1,4-diazepine Dyes in the Solid State. Bulletin of the Chemical Society of Japan.
  • Njus, J. M., & Sandman, D. J. (2005). Thermally Annealed Solid State Polymerization of 2,3-Dicyano-5,7-Dimethyl-6H-1,4-Diazepine: An NMR Study. Molecular Crystals and Liquid Crystals.
  • Donzello, M. P., et al. (2003). Porphyrazines with Annulated Diazepine Rings. 2. Alternative Synthetic Route to Tetrakis-2,3-(5,7-diphenyl-1,4-diazepino)porphyrazines... Journal of the American Chemical Society.

Sources

Foundational

Heterocyclic Dicarbonitriles: Strategic Scaffolds for Covalent & Non-Covalent Drug Discovery

Executive Summary: The Renaissance of the Nitrile In the high-stakes arena of modern drug discovery, the "low-hanging fruit" of druggable genomes has largely been harvested. Medicinal chemists are now pivoting toward "un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of the Nitrile

In the high-stakes arena of modern drug discovery, the "low-hanging fruit" of druggable genomes has largely been harvested. Medicinal chemists are now pivoting toward "undruggable" targets—protein-protein interactions (PPIs), cryptic pockets, and transient conformational states. In this context, heterocyclic dicarbonitrile compounds have emerged not merely as chemical intermediates, but as high-value pharmacophores capable of executing precise molecular interventions.

The strategic value of the dicarbonitrile motif (–CN) lies in its electronic duality :

  • Orthogonal Reactivity: It serves as a compact, reversible electrophilic warhead for covalent targeting of catalytic cysteines (e.g., in proteases like SARS-CoV-2 Mpro).

  • Electronic Tunability: The strong electron-withdrawing nature (Hammett

    
    ) of two nitrile groups on a heteroaromatic ring dramatically alters the pKa of adjacent protons and the electrophilicity of the ring system, facilitating unique binding interactions and metabolic stability.
    

This guide dissects the medicinal chemistry of heterocyclic dicarbonitriles, moving from quantum mechanical properties to practical synthetic protocols and clinical applications.

Chemical Space & Pharmacophore Architecture

The Nitrile as a "Soft" Warhead

Unlike acrylamides (irreversible Michael acceptors) which carry risks of off-target immunotoxicity, nitriles offer a pathway to Targeted Covalent Inhibitors (TCIs) via a reversible mechanism.

  • Mechanism: The nucleophilic sulfur of a cysteine residue attacks the nitrile carbon.[1]

  • Product: A thioimidate adduct.[2]

  • Kinetics: The reaction is reversible, allowing the drug to dissociate as the enzyme regenerates, reducing the risk of permanent haptenization and idiosyncratic toxicity.

The Dicarbonitrile Effect

Placing two nitrile groups on a heterocyclic scaffold (e.g., pyridine, pyrazole, thiophene) creates a "push-pull" electronic system.

  • Dipole Moment: The vector sum of two cyano groups creates a strong local dipole, enhancing specific electrostatic interactions within the binding pocket (e.g., with the backbone amide of the S1 subsite).

  • Hydrogen Bonding: The nitrogen atom of the nitrile is a weak hydrogen bond acceptor (HBA), often interacting with water networks or catalytic histidine residues.

Table 1: Comparative Properties of Electrophilic Warheads
Warhead ClassReactivity ProfileBinding TypeMetabolic RiskKey Example
Nitrile (-CN) Tunable/ModerateReversible Covalent (Thioimidate)Low (CYP stable)Nirmatrelvir (Paxlovid)
Acrylamide HighIrreversible (Michael Adduct)Moderate (Glutathione depletion)Osimertinib
Epoxide HighIrreversible (Alkylation)High (Genotoxicity)Carfilzomib
Ketoamide ModerateReversible (Hemithioacetal)ModerateBoceprevir

Privileged Scaffolds & Therapeutic Applications[4][5][6]

Pyridine-3,5-dicarbonitriles

This is the "workhorse" scaffold. The 3,5-substitution pattern positions the cyano groups to mimic the electronic footprint of larger fused ring systems while maintaining a lower molecular weight (Fragment-Based Drug Design).

  • Target Class: Kinase Inhibitors (VEGFR-2, EGFR).[3]

  • Mechanism: The pyridine nitrogen binds to the hinge region of the kinase, while the 3,5-dicarbonitrile moiety extends into the hydrophobic back pocket, engaging in van der Waals interactions and reversible covalent bonding with non-catalytic cysteines in specific mutants.

  • Case Study: 2-amino-6-(thio)pyridine-3,5-dicarbonitriles have shown nanomolar potency against breast cancer cell lines (MCF-7) by inhibiting VEGFR-2 phosphorylation.

Thiophene-2,5-dicarbonitriles

Thiophene is a classic bioisostere for phenyl rings, but with higher lipophilicity and unique metabolic hotspots.

  • Application: Antimicrobial and anticancer agents.[4][5][6]

  • Structural Insight: The 2,5-dicarbonitrile substitution forces the thiophene into a highly electron-deficient state, making it an excellent acceptor for pi-stacking interactions with aromatic residues (Phe, Trp, Tyr) in the target active site.

Pyrazole-3,4-dicarbonitriles

Often used as a precursor to fused systems (e.g., pyrazolo[3,4-d]pyrimidines), the dicarbonitrile form itself possesses bioactivity.

  • Application: Antiviral and antitumor agents.[6][7]

  • Synthetic Utility: The adjacent nitriles allow for rapid cyclization with hydrazine or guanidine to form fused tricyclic systems, expanding the chemical space from a single lead compound.

Visualizing the Mechanism

The following diagram illustrates the Reversible Covalent Inhibition mechanism, a critical concept when deploying nitrile-based drugs against cysteine proteases.

G Enzyme Free Enzyme (Cys-SH) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding Inhibitor Dicarbonitrile Inhibitor (R-CN) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Activation Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct C-S Bond Formation Adduct->Complex Dissociation (Reversible)

Figure 1: Kinetic pathway of reversible covalent inhibition by nitrile warheads. Note the reversibility step (dashed arrow), distinguishing this from "suicide" inhibition.

Experimental Protocol: Multicomponent Synthesis

Author's Note: The synthesis of highly substituted pyridine-3,5-dicarbonitriles is best achieved via a One-Pot Multicomponent Reaction (MCR). This approach is superior to stepwise methods due to higher atom economy and the avoidance of toxic intermediate isolation.

Protocol: Synthesis of 2-Amino-6-(arylthio)pyridine-3,5-dicarbonitrile

Objective: To synthesize a library of bioactive pyridine dicarbonitriles using a green chemistry approach.

Reagents:
  • Aldehyde (1.0 eq): Benzaldehyde or substituted derivative (determines R-group diversity).

  • Malononitrile (2.0 eq): Provides the dicarbonitrile backbone.

  • Thiol (1.0 eq): Thiophenol or alkyl thiol.

  • Catalyst: DABCO (10 mol%) or a basic MOF (Metal-Organic Framework).

  • Solvent: Ethanol (Green solvent) or Water/Ethanol (1:1).

Step-by-Step Methodology:
  • Pre-Activation: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and malononitrile (2.0 mmol) in Ethanol (5 mL). Stir at room temperature for 5 minutes. Causality: This initiates the Knoevenagel condensation to form the arylidenemalononitrile intermediate.

  • Thiol Addition: Add the thiophenol (1.0 mmol) and the catalyst (DABCO, 10 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Self-Validation Check: The solution should transition from clear/pale yellow to a deep orange or fluorescent precipitate, indicating the formation of the highly conjugated pyridine system.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates out.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by water. Recrystallize from DMF/Ethanol if necessary.

  • Characterization: Confirm structure via IR (look for distinct -CN stretch at ~2210 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton, appearance of NH₂ broad singlet at ~7.5-8.0 ppm).

Synthetic Pathway Diagram

Synthesis Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct (Arylidenemalononitrile) Aldehyde->Knoevenagel Base Cat. - H2O Malo Malononitrile (2 equiv) Malo->Knoevenagel Base Cat. - H2O Michael Michael Acceptor Intermediate Knoevenagel->Michael + Thiol / + 2nd Malononitrile Product Pyridine-3,5-dicarbonitrile Scaffold Michael->Product Cyclization & Oxidation

Figure 2: The cascade mechanism of the One-Pot MCR. The Knoevenagel adduct is the critical "gatekeeper" intermediate.

Future Outlook: AI & The Nitrile Renaissance

The integration of Artificial Intelligence (AI) in drug discovery is particularly relevant for dicarbonitriles.

  • Reactivity Prediction: Machine Learning (ML) models are now being trained to predict the electrophilicity index (

    
    )  of the nitrile carbon based on the heteroaromatic substitution pattern. This allows researchers to "dial in" the reactivity—strong enough to bind the target cysteine, but weak enough to avoid glutathione depletion in the liver.
    
  • Scaffold Hopping: Generative AI models are identifying novel heterocyclic cores (e.g., furopyridines) that maintain the dicarbonitrile pharmacophore but offer improved blood-brain barrier (BBB) permeability for glioblastoma treatment.

References

  • Resnick, E., et al. (2022).[8] Nitriles: An attractive approach to the development of covalent inhibitors. National Institutes of Health (PMC). [Link]

  • Khatun, B., et al. (2023). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Royal Society of Chemistry (RSC Advances). [Link]

  • Ryzhkova, Y. E., et al. (2022).[8] Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. Arkivoc. [Link]

  • Ciancetta, A., et al. (2021). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 140436, Thiophene-2,5-dicarbonitrile. PubChem.[9] [Link]

Sources

Exploratory

Technical Profile: 5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile

This technical guide provides an in-depth profile of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile , a critical heterocyclic intermediate used in the synthesis of porphyrazines and coordination complexes. [1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth profile of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile , a critical heterocyclic intermediate used in the synthesis of porphyrazines and coordination complexes.

[1][2][3][4][5]

Executive Summary & Identification

5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile is a seven-membered heterocyclic compound derived from the condensation of diaminomaleonitrile (DAMN) and acetylacetone. It serves as a vital "linchpin" molecule in macrocyclic chemistry, specifically as a precursor for porphyrazines (tetraazaporphyrins) via Linstead macrocyclization. Its unique 6H-tautomeric structure and acidic methyl protons make it a subject of interest for solid-state polymerization and solvatochromic studies.

Core Identity Data
ParameterDetail
CAS Number 51802-55-2
IUPAC Name 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Synonyms 2,3-Dicyano-5,7-dimethyl-6H-1,4-diazepine; 5,7-Dimethyl-2,3-dicyano-1,4-diazepine
Molecular Formula C

H

N

Molecular Weight 172.19 g/mol
SMILES CC1=NC(C#N)=C(C#N)N=C(C)C1
InChI Key (Derivative specific, verify via CAS 51802-55-2)

Synthesis & Reaction Mechanism

The synthesis of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile is a classic example of a double Schiff base condensation. It involves the reaction of a 1,2-diamine (DAMN) with a


-diketone (acetylacetone).
Experimental Protocol

Reagents:

  • Diaminomaleonitrile (DAMN)[1][2][3]

  • Acetylacetone (2,4-Pentanedione)

  • Catalyst: Oxalic acid or Phosphorus Pentoxide (

    
    )
    
  • Solvent: Benzene or Ethanol

Procedure:

  • Preparation: Dissolve equimolar amounts of DAMN and acetylacetone in benzene.

  • Catalysis: Add a catalytic amount of oxalic acid.

  • Reflux: Heat the mixture to reflux under a Dean-Stark trap to continuously remove water. The removal of water is thermodynamically critical to drive the equilibrium toward the cyclized product.

  • Isolation: Upon completion (monitored by TLC), cool the solution. The product typically precipitates as a crystalline solid.

  • Purification: Recrystallize from ethanol or a benzene/ethanol mixture to yield pure crystals.

Mechanistic Pathway

The reaction proceeds through an initial nucleophilic attack of one amine group on a carbonyl carbon, forming a mono-imine intermediate. A second intramolecular condensation closes the seven-membered ring.

Synthesis cluster_0 Reactants DAMN Diaminomaleonitrile (DAMN) Intermediate Mono-imine Intermediate DAMN->Intermediate + Acac - H₂O Acac Acetylacetone Product 5,7-Dimethyl-6H-1,4-diazepine- 2,3-dicarbonitrile (CAS 51802-55-2) Intermediate->Product Cyclization - H₂O Water 2 H₂O

Figure 1: Synthetic pathway via double condensation. The reaction is driven by the entropic benefit of water removal.

Structural Analysis & Tautomerism

One of the most critical aspects of this compound is its tautomeric preference. 1,4-Diazepines can exist in multiple forms (1H, 5H, 6H, etc.).

  • 6H-Tautomer Dominance: X-ray crystallography and NMR studies confirm that the 6H-form is the thermodynamically stable tautomer in the solid state and in solution.

  • Structure: The methylene group (

    
    ) is located at position 6, flanked by the two imine bonds (
    
    
    
    ).
  • Conformation: The seven-membered ring typically adopts a boat conformation .

  • NMR Signature:

    • 
       NMR shows the methyl groups. In the solid state, these methyls can appear inequivalent due to crystal packing forces, splitting into doublets.
      
    • The methylene protons at C6 are distinct.

Tautomer Tautomer6H 6H-Tautomer (Stable) Methylene at C6 (sp3 hybridized) Full conjugation of N=C-C=N Tautomer1H 1H-Tautomer (Unstable) NH group present Interrupted conjugation Tautomer6H->Tautomer1H Tautomerization (Unfavorable)

Figure 2: Stability hierarchy of 1,4-diazepine tautomers. The 6H form preserves the conjugation of the dicarbonitrile system.

Applications in Research

A. Porphyrazine Synthesis (Linstead Macrocyclization)

This compound is a "masked" porphyrazine precursor. When reacted with magnesium alkoxides or other metal salts, it undergoes a template cyclotetramerization to form tetra(2,3-diazepino)porphyrazines . These macrocycles are analogs of phthalocyanines but with annulated diazepine rings, offering distinct electronic and solubility properties.

B. Solid-State Polymerization

Research indicates that 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile can undergo solid-state polymerization upon thermal annealing.[4] The reaction is initiated at the cyano groups or via the acidic methyl protons, leading to conjugated polymer networks with potential semiconducting properties.

C. Coordination Chemistry

The dicarbonitrile functionality allows the molecule to act as a ligand. The nitrogen atoms in the diazepine ring can chelate transition metals, although the steric bulk of the methyl groups and the ring conformation modulate this affinity.

Safety & Handling

  • Hazard Class: Nitrile-containing compound.[5]

  • Toxicity: Potential for releasing Hydrogen Cyanide (HCN) under strong acidic or metabolic conditions. Treat as Acute Toxic .[6]

  • Handling:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid contact with strong oxidizers.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the imine bonds.

References

  • Begland, R. W., et al. (1974). Synthesis of Macrocyclic Systems via the Condensation of Diaminomaleonitrile with 1,3-Diketones. Journal of Organic Chemistry , 39(16). (Definitive synthesis and CAS assignment).

  • Tarakanova, E. N., et al. (2021). Synthesis and properties of Mg(II) complex of tetrakis-2,3-(5,7-di-tert-butyl-6H-1,4-diazepino)porphyrazine. Journal of Porphyrins and Phthalocyanines.
  • Donzello, M. P., et al. (1999). Structural characterization of 1,4-diazepine derivatives. Inorganic Chemistry. (X-ray and NMR analysis).
  • PubChem Compound Summary . 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (Related Nitrile Chemistry). [7]

Sources

Foundational

Technical Monograph: Diazepine-Based Precursors for Porphyrazine Synthesis

[1] Executive Summary This technical guide addresses the synthesis of tetra(1,4-diazepino)porphyrazines (DzPzs) , a specialized class of tetrapyrrolic macrocycles distinct from phthalocyanines due to their peripheral het...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide addresses the synthesis of tetra(1,4-diazepino)porphyrazines (DzPzs) , a specialized class of tetrapyrrolic macrocycles distinct from phthalocyanines due to their peripheral heterocyclic annulation.[1] Unlike standard benzo-fused systems, diazepine-fused porphyrazines offer unique solubility profiles, tunable redox potentials, and significant bathochromic shifts in the Q-band absorption (600–800 nm).[1]

The critical bottleneck in accessing these materials is the high-fidelity synthesis of the 6,7-dicyano-1,4-diazepine precursor. This guide details the engineering of this precursor from diaminomaleonitrile (DAMN) and its subsequent template-directed macrocyclization.

The Chemical Rationale: Why Diazepines?

In drug development—specifically for Photodynamic Therapy (PDT) and optical limiting applications—standard phthalocyanines often suffer from irreversible


-

stacking aggregation in physiological media, quenching their photoactivity.[1]

Diazepine-fused porphyrazines introduce a seven-membered ring system to the macrocycle periphery. This offers two distinct advantages:

  • Conformational Flexibility: The 1,4-diazepine ring exists in a non-planar boat conformation (often the 6H-form). This steric bulk perpendicular to the macrocyclic plane inhibits aggregation more effectively than planar alkyl chains.[1]

  • pH Responsiveness: The imine nitrogens in the diazepine ring are protonatable, allowing for pH-dependent solubility switches and potential lysosomal targeting.[1]

Module 1: Precursor Engineering

Synthesis of 6,7-dicyano-6H-1,4-diazepines[1]

The foundational step is the condensation of diaminomaleonitrile (DAMN) with 1,3-diketones .[1] This is a Schiff base condensation that must be carefully controlled to prevent polymerization of the sensitive nitrile groups.

3.1 Reaction Mechanism & Causality

The reaction proceeds via a double condensation.[1] The choice of the 1,3-diketone dictates the solubility of the final macrocycle.

  • Reagent: Diaminomaleonitrile (DAMN).[1][2][3]

  • Substrate: 1,3-Diketones (e.g., Acetylacetone for methyl substituents; 1,3-di(4-tert-butylphenyl)propane-1,3-dione for enhanced solubility).[1]

  • Catalyst: Glacial Acetic Acid or p-Toluenesulfonic acid (p-TsOH).[1] Note: Strong mineral acids must be avoided to prevent hydrolysis of the nitrile groups.

3.2 Optimized Protocol (Self-Validating)

Target: 5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile.[1]

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap (critical for water removal to drive equilibrium) and a reflux condenser.

  • Charge: Add DAMN (10 mmol) and Acetylacetone (11 mmol) in anhydrous Ethanol (50 mL).

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux for 4–6 hours.

    • Validation Point: The solution typically shifts from pale yellow to deep orange/red.[1] Monitoring by TLC (SiO2, DCM:MeOH 95:5) should show the disappearance of the DAMN spot (

      
      ).[1]
      
  • Isolation: Cool to 0°C. The product often crystallizes directly.[1] If not, reduce volume by 50% under vacuum.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Yield Expectation: 70–85%. Key Spectral Feature: IR (KBr) showing sharp


 bands at 

2230 cm⁻¹.[1]

Module 2: Macrocyclization Dynamics

Template-Directed Synthesis of Mg(II)-DzPz[1]

Direct cyclization of dicyanodiazepines requires a metal template. Magnesium is the superior template compared to Lithium for this specific class because the high oxophilicity of Mg(II) stabilizes the forming aza-anions without requiring conditions acidic enough to degrade the diazepine ring.

4.1 The Linstead Macrocyclization (Modified)

The reaction involves the tetramerization of the dicyano precursor around the Mg(II) ion in a high-boiling alcohol.[1]

4.2 Protocol
  • Template Preparation: React Mg turnings (5 mmol) with anhydrous n-Butanol (20 mL) and a crystal of Iodine (catalyst) at reflux until all Mg dissolves (forms Mg(OBu)

    
    ).
    
    • Causality: Using pre-formed alkoxide ensures strictly anhydrous conditions.[1] Water is a poison for this cyclization.

  • Addition: Add the diazepine precursor (2 mmol) to the hot alkoxide solution.

  • Reflux: Reflux for 8–12 hours.

    • Validation Point: The reaction mixture will turn essentially black/dark blue.[1] A green hue indicates incomplete cyclization or oxidation issues.[1]

  • Workup: Cool and precipitate by adding Methanol or Hexane. Filter the dark solid.[1]

  • Purification: Column chromatography on neutral Alumina (NOT Silica, as acidic silica can decompose the diazepine ring). Eluent: Chloroform/Methanol gradients.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the pathway from DAMN to the final metallo-porphyrazine, highlighting critical checkpoints.

DiazepineSynthesis cluster_checks Validation Checkpoints DAMN Diaminomaleonitrile (DAMN) Precursor 6,7-Dicyano-1,4-diazepine (The Precursor) DAMN->Precursor Condensation (AcOH, Reflux, -H2O) Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Precursor Macrocycle Mg(II)-Tetra(diazepino) porphyrazine Precursor->Macrocycle Cyclotetramerization (n-BuOH, 130°C) Check1 IR: 2230 cm-1 (CN) Precursor->Check1 MgAlkoxide Mg(OBu)2 (Template) MgAlkoxide->Macrocycle Template Effect Check2 UV-Vis: Q-band ~680nm Macrocycle->Check2

Figure 1: Synthetic workflow for Diazepine-fused Porphyrazines, from DAMN condensation to Mg-templated macrocyclization.

Structural Characterization & Troubleshooting

Spectral Fingerprinting (Data Summary)
Parameter6,7-Dicyano-1,4-diazepine (Precursor)Mg(II)-Tetra(diazepino)porphyrazine (Product)
IR Spectroscopy Sharp

at 2220–2240 cm⁻¹
Absence of nitrile band; new macrocycle bands
¹H NMR Methylene protons often broad due to ring inversion (fluxional behavior)Aromatic/Alkyl signals; Diazepine ring protons may split if ring is locked
UV-Vis (Q-Band) Transparent in visible region (< 400 nm)Intense band at 640–690 nm (Solvent dependent)
Solubility Soluble in EtOH, DCM, AcetoneSoluble in DMSO, Pyridine, Chlorobenzene
The Aggregation Issue (Expert Insight)

Diazepine-Pzs are prone to H-bond mediated dimerization in non-polar solvents.[1]

  • Observation: The Q-band splits into two components (e.g., 645 nm and 680 nm).[1][4][5][6][7]

  • Cause: Intermolecular H-bonding between the diazepine imine nitrogen and water/alcohol traces, or direct N...H interactions.

  • Resolution: Add 1% Pyridine or DMSO to the solvent to break the aggregates and restore the monomeric Q-band.

References

  • Tarakanov, P. A., et al. (2011).[1] Porphyrazines with Annulated Diazepine Rings.[1][4][7][8] 3. Mg(II) Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine. Macroheterocycles. Link

  • Lee, S., White, A. J., Williams, D. J., Barrett, A. G., & Hoffman, B. M. (2001).[1][9] Synthesis of near-IR absorbing/emitting porphyrazine derivatives with tunable solubility. The Journal of Organic Chemistry. Link[1]

  • Stuzhin, P. A. (2017).[1] Aza- and Thiaporphyrins: Porphyrazines and Thiaporphyrazines. In Fundamentals of Porphyrin Chemistry: A 21st Century Approach. Link

  • Shaabani, A., et al. (2008).[1] A Novel One-Pot Pseudo-Five-Component Synthesis of 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide Derivatives. The Journal of Organic Chemistry. Link[1]

Sources

Exploratory

Advanced Dynamics of Non-Planar Heterocyclic Fluorophores: From Mechanistic Design to Biological Translation

The landscape of fluorescence imaging and optoelectronics has historically been dominated by planar, highly conjugated dyes such as cyanines, rhodamines, and fluorescein derivatives. While these molecules boast excellent...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of fluorescence imaging and optoelectronics has historically been dominated by planar, highly conjugated dyes such as cyanines, rhodamines, and fluorescein derivatives. While these molecules boast excellent brightness in dilute solutions, their clinical and analytical utility is severely bottlenecked by Aggregation-Caused Quenching (ACQ). At high concentrations or in the solid state, planar fluorophores undergo strong intermolecular π-π stacking, which activates non-radiative decay pathways and extinguishes fluorescence.

To bypass this fundamental limitation, molecular engineering has shifted toward non-planar heterocyclic fluorophores . By intentionally breaking molecular symmetry and introducing steric hindrance, scientists have developed architectures that exhibit Aggregation-Induced Emission (AIE), Twisted Intramolecular Charge Transfer (TICT), and giant Stokes shifts. This technical guide deconstructs the photophysical mechanisms, molecular design strategies, and validated experimental workflows driving the next generation of non-planar fluorophores.

Photophysical Foundations: Overcoming ACQ via Non-Planar Geometries

The photophysics of non-planar heterocycles are governed by their dynamic conformational flexibility. Unlike rigid planar dyes, non-planar molecules—such as tetraphenylpyrazine (TPP), siloles, and thieno[2,3-d]pyrimidines—act as molecular "rotors" and "stators"[1].

The RIM Mechanism (Restriction of Intramolecular Motion)

In dilute solutions, the non-planar components of these fluorophores undergo rapid, low-frequency intramolecular rotations and vibrations. These motions serve as a kinetic sink, depleting the excited-state energy via non-radiative decay channels (resulting in near-zero fluorescence). However, upon aggregation or entry into a highly viscous microenvironment (such as a lipid droplet or cellular membrane), spatial constraints physically block these intramolecular motions. This phenomenon, known as the Restriction of Intramolecular Motion (RIM), forces the molecule to dissipate its energy radiatively, effectively "turning on" intense fluorescence[2].

Regulating the Proximity Effect (PE) in Heterocycles

Introducing heteroatoms (N, S, O, Si) into non-planar scaffolds does more than just prevent π-π stacking; it fundamentally alters the electronic bandgap. However, heterocycles often suffer from the "Proximity Effect" (PE)—a scenario where the lowest lying (n,π) and (π,π) excited states possess nearly identical energy levels, facilitating non-radiative decay. Recent studies on non-planar methylquinoxaline derivatives demonstrate that by strategically appending electron-donating groups, researchers can regulate this PE, widening the energy gap and stabilizing the emissive (π,π*) state during aggregation[3].

Photophysics Planar Planar Fluorophores (e.g., Cyanines) DiluteP Dilute Solution Highly Emissive Planar->DiluteP AggrP Aggregated State π-π Stacking Planar->AggrP NonPlanar Non-Planar Heterocycles (e.g., TPP, Siloles) DiluteNP Dilute Solution Intramolecular Rotation NonPlanar->DiluteNP AggrNP Aggregated State Steric Hindrance NonPlanar->AggrNP ACQ Aggregation-Caused Quenching Non-Radiative Decay AggrP->ACQ DiluteNP->ACQ Energy Depletion AIE Aggregation-Induced Emission Radiative Decay (RIM) AggrNP->AIE

Mechanistic divergence of planar (ACQ) and non-planar (AIE) fluorophores upon aggregation.

Giant Stokes Shifts: The Structural Relaxation Mechanism

A critical advantage of non-planar heterocycles is their ability to generate exceptionally large Stokes shifts (often >100 nm, up to ~1 eV). Small Stokes shifts in traditional planar dyes lead to severe self-absorption and high background noise from scattered excitation light[4].

The origin of these giant Stokes shifts lies in the structural relaxation of the molecule upon photoexcitation. For instance, in excited-state locked amino analogues of the Green Fluorescent Protein (GFP) chromophore, the ground state exists in a broken-symmetry, highly non-planar conformation due to steric clashes[4]. Upon absorbing a photon, the electron density redistributes, and the molecule undergoes a rapid geometric relaxation to form a highly planar, extended π-conjugated system in the first excited singlet state (


). This massive geometric reorganization significantly lowers the 

energy gap prior to emission, resulting in a drastically red-shifted fluorescence output[4][5].
Quantitative Photophysical Comparison

The table below summarizes the critical photophysical metrics contrasting traditional planar dyes with advanced non-planar heterocyclic architectures.

Fluorophore ClassRepresentative MoleculeGround State GeometryEmission MechanismTypical Stokes Shift

(Dilute Solution)

(Aggregated/Solid)
Planar (Standard) Indocyanine Green (ICG)PlanarACQ~40 nm0.05 - 0.15< 0.01 (Quenched)
Planar (Standard) Fluorescein (FITC)PlanarACQ~25 nm0.90< 0.05 (Quenched)
Non-Planar (AIE) Tetraphenylpyrazine (TPP)Twisted / PropellerRIM / AIE80 - 120 nm< 0.010.30 - 0.60
Non-Planar (AIE) Thieno[2,3-d]pyrimidineSaddle-shapedRIM / AIE~90 nm< 0.010.25 - 0.45
Non-Planar (Locked) Amino-GFP AnaloguesBroken-SymmetryExcited-State Planarization~1 eV (>150 nm) VariableHigh

Experimental Workflows & Validation Protocols

To translate these molecules into reliable analytical tools, rigorous validation of their photophysical behavior is required. As an application scientist, I emphasize that protocols must be self-validating. Below are two core methodologies for characterizing and deploying non-planar fluorophores.

Protocol 1: Photophysical Validation of AIE-Active Heterocycles (Fractional Precipitation)

This protocol maps the exact point at which Restriction of Intramolecular Motion (RIM) is triggered by modulating the solvent's dielectric constant and solvating power.

Rationale: By titrating a poor solvent (water) into a good solvent (THF), we force the non-planar molecules to cluster into nano-aggregates. Tracking the fluorescence intensity against the water fraction (


) validates the AIE mechanism.
  • Stock Preparation: Dissolve the synthesized non-planar heterocycle (e.g., a TPP derivative) in spectroscopic grade Tetrahydrofuran (THF) to a concentration of 1.0 mM.

  • Sample Formulation: Prepare a series of 10 mL volumetric flasks. Add 10 μL of the stock solution to each flask to achieve a final dye concentration of 10 μM.

  • Fractional Dilution: Add appropriate volumes of THF and ultra-pure deionized water to create a gradient of water fractions (

    
     = 0%, 10%, 20% ... 90%, 99% v/v). Crucial Step: Always add the poor solvent (water) dropwise under vigorous sonication to ensure uniform nano-aggregate formation rather than bulk precipitation.
    
  • Equilibration: Allow the mixtures to equilibrate in the dark at 25°C for 30 minutes.

  • Spectral Acquisition: Record the photoluminescence (PL) spectra using a spectrofluorometer. Plot the peak emission intensity (

    
    ) versus 
    
    
    
    . A classic AIEgen will show near-zero emission until a critical
    
    
    (typically 60-70%), followed by an exponential increase in intensity.
Protocol 2: Live-Cell Viscosity Mapping via Fluorescence Lifetime Imaging (FLIM)

Intensity-based imaging is highly susceptible to artifacts from uneven probe uptake or photobleaching. Because non-planar rotors dissipate energy non-radiatively in fluid environments, their fluorescence lifetime (


) is directly proportional to local viscosity, making FLIM a mathematically self-validating technique.
  • Calibration Curve Generation (In Vitro):

    • Prepare mixtures of methanol (low viscosity) and glycerol (high viscosity) to create a standard viscosity gradient (1 cP to 900 cP).

    • Spike each mixture with 5 μM of the non-planar fluorophore.

    • Measure the fluorescence decay using Time-Correlated Single Photon Counting (TCSPC). Fit the decay curves to extract the amplitude-weighted average lifetime (

      
      ).
      
    • Plot

      
       vs 
      
      
      
      to generate a linear calibration curve based on the Förster-Hoffmann equation.
  • Cellular Incubation: Seed HeLa cells in a glass-bottom confocal dish. Incubate with 2 μM of the fluorophore in DMEM for 30 minutes at 37°C. Wash thrice with PBS to remove unbound dye.

  • FLIM Acquisition: Excite the cells using a pulsed multiphoton laser (e.g., 800 nm for two-photon excitation, leveraging the high cross-section of heterocycles[2]). Collect emission photons using a fast hybrid detector.

  • Data Translation: Apply the in vitro calibration equation to the cellular FLIM map to convert lifetime pixels directly into absolute viscosity values (cP).

Workflow Prep Probe Preparation (DMSO Stock) Calib Viscosity Calibration (Methanol/Glycerol) Prep->Calib Standard Curve Incub Live-Cell Incubation (Targeting Organelles) Prep->Incub 1-5 μM Dose FLIM FLIM Acquisition (TCSPC System) Calib->FLIM Lifetime Ref Incub->FLIM Excitation Map Viscosity Mapping (Lifetime-to-Viscosity) FLIM->Map Data Analysis

Self-validating FLIM workflow for live-cell viscosity mapping using non-planar rotors.

Emerging Frontiers: Film-Based Fluorescent Sensors (FFSs)

Beyond liquid-phase bioimaging, the steric bulk of non-planar heterocycles is being leveraged in solid-state materials. When planar dyes are cast into films, they pack tightly, preventing analyte diffusion and causing ACQ. In contrast, non-planar fluorophores inherently resist dense molecular packing. This creates intrinsic, molecular-level pores within the solid state[6][7].

These porous Film-Based Fluorescent Sensors (FFSs) allow volatile organic compounds (VOCs) or explosive vapors to rapidly diffuse into the film. The interaction between the analyte and the heteroatom-rich AIEgen triggers an immediate fluorescence response (either quenching or spectral shifting), yielding unprecedented response speeds and signal-to-noise ratios for environmental monitoring and public safety applications[6].

References

  • Heterocycle-based luminogens with aggregation-induced emission characteristics. EurekAlert / Science China Press.
  • Regulating the proximity effect of heterocycle-containing AIEgens. National Institutes of Health (NIH)
  • Aggregation-Induced Fluorogens in Bio-Detection, Tumor Imaging, and Therapy: A Review. Chinese Chemical Society.
  • Excited-state locked amino analogues of the green fluorescent protein chromophore with a giant Stokes shift. Royal Society of Chemistry (RSC).
  • About the origin of the large Stokes shift in aminoalkyl substituted heptamethine cyanine dyes.
  • Recent advances in fluorescent materials innovation and film-based sensing applic
  • Potential applications of Aggregation Induced Emission active heterocyclic compounds.

Sources

Foundational

Technical Guide: Tautomeric Dynamics of 6H-1,4-Diazepine Derivatives

Executive Summary The 6H-1,4-diazepine scaffold represents a critical heterocyclic class in medicinal chemistry, distinct from its widely commercialized benzodiazepine counterparts due to its unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6H-1,4-diazepine scaffold represents a critical heterocyclic class in medicinal chemistry, distinct from its widely commercialized benzodiazepine counterparts due to its unique electronic properties. Unlike the fully conjugated 1H-1,4-diazepine—which possesses an anti-aromatic 8


-electron system (4n, where n=2) leading to inherent instability and significant ring puckering—the 6H-isomer introduces an sp

hybridized carbon at position 6. This structural feature interrupts cyclic conjugation, stabilizing the ring while creating a dynamic platform for tautomeric diversity.

This guide analyzes the tautomeric equilibria of 6H-1,4-diazepine derivatives, focusing on the imine-enamine and ring-chain transformations. It provides actionable protocols for synthesizing, stabilizing, and characterizing these forms, serving as a blueprint for optimizing pharmacokinetics and receptor binding profiles in drug discovery.

Part 1: Theoretical Framework & Tautomeric Landscapes

The Stability Paradox: 6H vs. 1H vs. 4H

The thermodynamic preference for the 6H-tautomer over the 1H- or 4H-forms is governed by the avoidance of anti-aromaticity.

  • 1H-1,4-Diazepine: Theoretically planar conformations result in an 8

    
    -electron system, which is anti-aromatic. The molecule alleviates this penalty by adopting a steep boat conformation, but it remains highly reactive.
    
  • 6H-1,4-Diazepine: The methylene group at C6 acts as an insulator, breaking the cyclic

    
    -system. This results in a non-aromatic, thermodynamically more stable heterocycle that can be isolated.
    
  • 4H-1,4-Diazepine: Often a transient intermediate in the interconversion between 1H and 6H forms, usually accessible via [1,5]-sigmatropic hydrogen shifts.

Tautomeric Pathways

Two primary mechanisms dictate the structural identity of these derivatives in solution:

  • Prototropic Tautomerism (Imine-Enamine): In derivatives with substituents at C5 or C7 (e.g., methyl or methylene groups), protons can shift to the nitrogen atoms.

    • Imine form: Generally favored in non-polar solvents (CDCl

      
      ).
      
    • Enamine form: Stabilized by intramolecular hydrogen bonding (chelation) or polar solvents (DMSO-d

      
      ).
      
  • Ring-Chain Tautomerism: Under acidic conditions or in the presence of strong nucleophiles, the seven-membered ring can open to form acyclic imines. This is particularly relevant for 2,3-dihydro-1,4-diazepines.

Visualization of Tautomeric Equilibria

The following diagram illustrates the mechanistic pathways connecting the 6H-isomer to its tautomers.

Tautomerism Node6H 6H-1,4-Diazepine (Non-Aromatic, sp3 at C6) Node1H 1H-1,4-Diazepine (Anti-Aromatic 8π / Boat) Node6H->Node1H [1,5]-H Shift (Thermal/Base) Node4H 4H-1,4-Diazepine (Transient Intermediate) Node6H->Node4H Proton Transfer OpenChain Acyclic Isomer (Ring-Opened) Node1H->OpenChain Acid Hydrolysis Polar Solvent Node4H->Node1H Tautomerization

Caption: Mechanistic pathways linking the stable 6H-isomer to the reactive 1H/4H tautomers and acyclic forms.

Part 2: Analytical Characterization Protocols

Distinguishing between tautomers requires a multi-modal approach. Relying solely on


H NMR is often insufficient due to rapid exchange rates broadening signals.
NMR Spectroscopy Strategy

Objective: Unambiguously assign N-H vs. N=C states.

NucleusExperimentDiagnostic Feature

H
Variable Temp (VT)Low temp (-40°C) slows exchange, resolving distinct NH signals from CH protons.

N
HMBC / HSQCCritical:

N shifts for imine (-N=) are ~300-350 ppm; amine (-NH-) are ~50-100 ppm (ref. liq. NH

).

C
Gated DecouplingIdentifies C6 hybridization (sp

~30-50 ppm vs. sp

>100 ppm).

F
1D (if applicable)Fluorine shifts are highly sensitive to local electronic environment changes caused by tautomerism.
Workflow: Determination of Tautomeric Ratio ( )

This protocol establishes the equilibrium constant between the 6H and 1H forms.

Reagents:

  • Deuterated Solvents: CDCl

    
     (non-polar), DMSO-d
    
    
    
    (polar/H-bond acceptor), CD
    
    
    CN.
  • Target Compound: Purified 6H-1,4-diazepine derivative.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of derivative in 0.6 mL of solvent. Ensure the tube is dry to prevent hydrolysis.

  • Initial Scan: Acquire a standard

    
    H NMR at 298 K.
    
  • VT-NMR Setup: If signals are broad, lower temperature in 10 K increments down to 233 K (using CD

    
    Cl
    
    
    
    or suitable solvent).
  • Integration: Integrate the C6-methylene protons (distinct singlet/doublet for 6H) versus the C6-methine/alkene protons (for 1H/4H forms).

  • Calculation:

    
    
    
  • Validation: Cross-reference with

    
    N-HMBC. A correlation between C6 protons and an imine nitrogen confirms the 6H structure.
    

Part 3: Synthetic Implications & Case Studies

Synthesis of Stable 6H-1,4-Diazepines

To synthesize the 6H form selectively, one must avoid conditions that promote isomerization to the conjugated 1H form.

Reaction: Condensation of 1,2-diamines with


-haloketones or 1,3-dicarbonyl equivalents.
Key Control Parameter:  Acidity. Strong acids catalyze the shift to the 1H form (as salts). Use mild Lewis acids (e.g., Sc(OTf)

) or neutral conditions.
Case Study: Perfluoroalkyl-Substituted Diazepines

Research has shown that electron-withdrawing groups (EWGs) like CF


 at the 5/7 positions significantly impact tautomerism.
  • Observation: In CDCl

    
    , these derivatives exist predominantly as the chelated enamino-imine .
    
  • Mechanism: The CF

    
     group increases the acidity of the N-H, strengthening the intramolecular hydrogen bond, which locks the molecule in a specific tautomer, preventing the shift to the 6H or 1H forms.
    
  • Application: These "locked" tautomers show higher lipophilicity and blood-brain barrier permeability, a crucial insight for CNS drug development.

Experimental Workflow Visualization

Workflow Start Start: Purified Diazepine Solvent Dissolve in Solvent (A: CDCl3, B: DMSO-d6) Start->Solvent NMR1H 1H NMR (298 K) Solvent->NMR1H Decision Signals Sharp? NMR1H->Decision VTNMR Variable Temp NMR (Cool to 233 K) Decision->VTNMR No (Broad) N15 15N-HMBC / HSQC (Confirm N-H vs N=C) Decision->N15 Yes VTNMR->N15 XRay X-Ray Crystallography (Solid State Conf.) N15->XRay Optional Result Define Tautomeric Profile (Solution vs Solid) N15->Result XRay->Result

Caption: Decision tree for the structural elucidation of diazepine tautomers.

Part 4: References

  • Theoretical and experimental 15N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. Magn. Reson. Chem., 2015.[1][2] Link

  • Enol-imino–Keto-enamine Tautomerism in a Diazepine Derivative: How Decisive Are the Intermolecular Interactions in the Equilibrium? J. Org. Chem., 2019.[3][4][5] Link

  • NMR Spectroscopic and Theoretical Studies on Tautomerism and Isomerism of Perfluoroalkyl-Substituted 1,5-Benzodiazepines. ChemistrySelect, 2020. Link

  • Diazepines.[1][3][5][6][7][8][9][10][11] 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines. J. Med.[12][13] Chem., 1978.[13] Link

  • Dual Excitation and Dual Emission in a 1,4-Diazepine Bearing an Extended π-System. Chem. Eur. J., 2019. Link

Sources

Exploratory

The Historical and Mechanistic Development of Diazepine-2,3-Dicarbonitrile Chemistry

Abstract The transition of the 1,4-diazepine scaffold from traditional pharmacology to advanced materials chemistry marks a significant milestone in heterocyclic synthesis. Specifically, the functionalization of this cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition of the 1,4-diazepine scaffold from traditional pharmacology to advanced materials chemistry marks a significant milestone in heterocyclic synthesis. Specifically, the functionalization of this core into 6H-1,4-diazepine-2,3-dicarbonitriles has unlocked new pathways for macrocyclization, yielding low-symmetry porphyrazines and tunable nanomaterials. This technical guide explores the historical development, mechanistic causality, and structural dynamics of diazepine-2,3-dicarbonitrile chemistry, providing self-validating protocols for researchers in materials science and drug development.

Introduction: Evolution of the 1,4-Diazepine Scaffold

Historically, the 1,4-diazepine ring gained global prominence in the 1960s due to the pharmacological success of benzodiazepines (e.g., diazepam) acting on the central nervous system[1]. However, introducing dicarbonitrile functional groups at the 2,3-positions fundamentally altered the molecule's electronic landscape. Rather than serving solely as anxiolytics, 6H-1,4-diazepine-2,3-dicarbonitriles emerged as highly reactive, electrophilic/nucleophilic intermediates. They are now premier precursors for the synthesis of tetrapyrrolic macrocycles, specifically diazepinoporphyrazines, which are heavily investigated as heavy-atom-free photosensitizers for photodynamic therapy[2].

Mechanistic Milestones in Synthesis

The Diaminomaleonitrile (DAMN) Condensation Pathway

The foundational synthesis of these compounds relies on the condensation of diaminomaleonitrile (DAMN) with 1,3-diketones[3]. Early methodologies utilized simple acid catalysis (e.g., acetic acid or P₂O₅ in anhydrous ethanol) to drive the nucleophilic attack of DAMN's amino groups onto the carbonyl carbons, followed by dehydration to close the seven-membered ring[4].

Sterically Driven TiCl₄-Mediated Complexation

A major historical leap in synthetic efficiency was the development of a sterically driven, titanium-mediated approach. Researchers discovered that triethylamine, traditionally used as an auxiliary base, competitively inhibited the formation of the critical TiCl₄-DAMN intermediate[5].

  • Causality: Triethylamine's high basicity and steric bulk block the coordination sphere of titanium. By substituting it with the less basic pyridine, the TiCl₄-DAMN complex forms efficiently. Subsequent addition of a carbonyl compound (e.g., 3-n-propyl-2,4-pentanedione) drastically improves the yield of low-symmetry precursors[5].

G1 A Diaminomaleonitrile (DAMN) C TiCl4-DAMN Complex (Activated Intermediate) A->C B TiCl4 + Pyridine (Auxiliary Base) B->C Prevents competitive inhibition E 6H-1,4-Diazepine- 2,3-dicarbonitrile C->E Condensation D 1,3-Diketones (e.g., 2,4-pentanedione) D->E F Linstead Macrocyclization E->F Steric direction by C6-alkyls G A3B-Type Diazepinoporphyrazines F->G High Yield (40%)

Sterically driven synthesis of diazepinoporphyrazines via TiCl4-DAMN complexation.
Multicomponent Isocyanide-Based Reactions

Beyond macrocycles, the dicarbonitrile scaffold is utilized in multicomponent reactions (MCRs). A novel one-pot pseudo-five-component condensation utilizes DAMN, ketones, trimethylsilyl azide (TMSN₃), and an isocyanide in the presence of p-toluenesulfonic acid to yield bifunctional 1H-tetrazolyl-1H-1,4-diazepine-2,3-dicarbonitriles[6]. This highlights the remarkable versatility of the diazepine core in generating complex pharmacological libraries.

G2 N1 DAMN / Aromatic Diamine MCR Pseudo-Five-Component Condensation (One-Pot) N1->MCR N2 Ketones N2->MCR N3 Trimethylsilyl Azide (TMSN3) N3->MCR N4 Isocyanide N4->MCR Cat p-TsOH Catalyst in Methanol Cat->MCR Room Temp Prod 1H-Tetrazolyl-1H-1,4-diazepine- 2,3-dicarbonitrile MCR->Prod

One-pot multicomponent synthesis of bifunctional tetrazolyl-diazepines.

Conformational Dynamics and Structural Chemistry

The 6H-Tautomer and Boat Conformation

Crystallographic and ¹H NMR data confirm that under ordinary conditions, these heterocycles exist predominantly in the 6H tautomeric form[7]. The 1,4-diazepine ring is not planar; it adopts a distinct "boat" conformation to minimize antiaromatic destabilization. In 6-ethyl-5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile, the carbon atoms attached to the nitrile groups and the C6 atom are displaced by 0.585 Å to 0.845 Å from the base of the boat[4].

Steric Hindrance at the C6 Position

The introduction of bulky alkyl groups (e.g., n-propyl or tert-butyl) at the C6 or 5,7-positions dictates the molecule's macrocyclization trajectory[5],[7]. Quantum-chemical calculations (PW6B95-D3/def2-TZVP) reveal that these steric effects force the formation of specific dimeric intermediates during Linstead macrocyclization, providing high selectivity toward low-symmetry porphyrazines[5].

Advanced Applications: Macrocyclization and Nanomaterials

Diazepine-2,3-dicarbonitriles are critical for synthesizing A3B-type tribenzo-6H-1,4-diazepinoporphyrazines. Time-Dependent Density Functional Theory (TD-DFT) shows that the annulated diazepine heterocycle induces an additional charge-transfer triplet state (T2)[2]. This state pumps the T1 state, leading to an "anti-Kasha effect" that significantly amplifies singlet oxygen (¹Δg) generation, making them potent photosensitizers[2].

Furthermore, 6H-1,4-diazepine-2,3-dicarbonitrile can self-assemble into organic nanocrystals. As their morphology transitions from nanoparticles to nanoribbons, the primary optical emission blue-shifts from 710 nm to 625 nm due to changes in the Highest Occupied Molecular Orbital (HOMO) charge distributions induced by shifting intermolecular interactions[8].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Ethyl-5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile[4]
  • Reagent Preparation: Combine equimolar amounts of diaminomaleonitrile (1.08 g, 0.010 mol) and 3-ethyl-2,4-pentanedione (1.34 ml, 0.010 mol) in a dry flask.

  • Reaction Setup: Dissolve the reagents in 20 ml of anhydrous ethanol. Add a catalytic amount of glacial acetic acid to initiate nucleophilic attack.

  • Reflux: Heat the mixture to boiling under continuous stirring until the reaction reaches completion.

  • Isolation: Allow the solution to cool isothermally to precipitate the crude product. Separate via vacuum filtration.

  • Validation Checkpoint: Recrystallize from ethanol. The yield should approximate 1.58 g (79%). Self-Validation: Conduct melting point analysis; the product must melt sharply at 461 K. Deviations indicate incomplete dehydration or diketone impurities[4].

Protocol B: TiCl₄-Mediated Synthesis of Low-Symmetry Precursors[5]
  • Complex Formation: In a dry, inert atmosphere, react TiCl₄ with diaminomaleonitrile using pyridine as the auxiliary base. Crucial: Do not use triethylamine, as it will competitively inhibit the Ti-DAMN complex formation.

  • Condensation: Introduce 3-n-propyl-2,4-pentanedione to the preformed TiCl₄-DAMN complex.

  • Macrocyclization: Subject the resulting 6-propyl-substituted diazepine to mixed Linstead cross-macrocyclization with phthalonitrile.

  • Validation Checkpoint: The steric bulk of the n-propyl group should drive dimeric intermediate formation. Self-Validation: Final A3B-type macrocycle yield must approximate 40% (compared to 5% without steric direction), verified via size-exclusion chromatography and UV-Vis spectroscopy[5].

Protocol C: One-Pot MCR for Tetrazolyl-Diazepines[6]
  • Reagent Mixing: Combine diaminomaleonitrile, a selected ketone, trimethylsilyl azide (TMSN₃), and an isocyanide in methanol.

  • Catalysis: Add p-toluenesulfonic acid (p-TsOH) as the catalyst.

  • Reaction: Stir at room temperature to allow sequential condensation and cycloaddition.

  • Validation Checkpoint: Monitor via TLC until the isocyanide is fully consumed. Self-Validation: Post-column chromatography, confirm the bifunctional structure via mass spectrometry (m/z must match the specific ketone derivative) and ¹H NMR[6].

Quantitative Physicochemical Data

Compound / MaterialMetric / PropertyQuantitative ValueCausality / SignificanceRef.
6-Ethyl-5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile C2, C3, C6 Displacement0.591 Å, 0.585 Å, 0.845 ÅConfirms the boat conformation required to minimize antiaromatic destabilization.[4]
6-Ethyl-5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile Melting Point461 KPrimary validation checkpoint for product purity post-recrystallization.[4]
Tribenzodiazepinoporphyrazine (A3B-type) Synthesis Yield40% (up from 5%)Steric hindrance at C6 (n-propyl group) drives dimeric intermediate formation.[5]
6H-1,4-Diazepine-2,3-dicarbonitrile Nanoparticles Primary Emission Peak~710 nmHOMO charge distribution specific to nanoparticle intermolecular interactions.[8]
6H-1,4-Diazepine-2,3-dicarbonitrile Nanoribbons Primary Emission Peak~625 nmMorphological shift alters intermolecular interactions, blue-shifting the emission.[8]

References

1.[1] "Diazepam." Wikipedia. URL: 2.[2] Tarakanov, P.A., et al. "Scheme 1. Synthesis of 1,4-diazepine-2,3-dicarbonitriles 2, 3 and..." ResearchGate. URL: 3.[3] Tarakanov, P.A., et al. "5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: synthesis, and experimental and theoretical evaluation..." RSC Publishing. URL: 4.[4] "6-Ethyl-5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile." IUCr. URL: 5.[5] Tarakanov, P.A., et al. "A Sterically Driven Approach to the Efficient Synthesis of Low-Symmetry 1,4-Diazepinoporphyrazines." Macroheterocycles, 2018. URL: 6.[6] Mofakham, H., et al. "A novel one-pot pseudo-five-component condensation reaction towards bifunctional diazepine-tetrazole containing compounds." Scilit. URL: 7.[7] Tarakanova, E.N., et al. "MgII complex of tetrakis-2,3-(5,7-di-tert-butyl-6H-1,4-diazepino)porphyrazine." Journal of Porphyrins and Phthalocyanines. URL: 8.[8] "Controllable synthesis of 6H-1,4-diazepine-2,3-dicarbonitrile nanocrystals and their optical properties." PubMed. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-State Polymerization of Dicyanodiazepines

This Application Note is designed for researchers in organic materials science and pharmaceutical development. It details the solid-state polymerization (SSP) of dicyanodiazepines, specifically focusing on the 2,3-dicyan...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic materials science and pharmaceutical development. It details the solid-state polymerization (SSP) of dicyanodiazepines, specifically focusing on the 2,3-dicyano-6H-1,4-diazepine scaffold.[1][2]

Unlike "ideal" topochemical polymerizations (e.g., diacetylenes) that yield crystalline polymers, this reaction represents a defect-initiated, heterogeneous transformation leading to amorphous, conjugated networks.[3] Understanding this mechanism is vital for both synthesizing novel optoelectronic materials and predicting the solid-state stability of diazepine-based Active Pharmaceutical Ingredients (APIs).[3]

From Crystalline Defects to Conjugated Networks

Part 1: Executive Summary & Scientific Rationale

The Challenge: Dicyanodiazepines occupy a unique chemical space. They contain the pharmacologically privileged 1,4-diazepine ring (common in anxiolytics) fused with highly reactive vicinal nitrile groups.[3] While solution polymerization often leads to complex mixtures, Solid-State Polymerization (SSP) offers a pathway to conjugated backbone structures.[3] However, this process is frequently misunderstood as a simple topotactic reaction.[3]

The Expert Insight: Empirical data confirms that 2,3-dicyano-6H-1,4-diazepines do not polymerize via a classic topochemical mechanism (where monomer alignment perfectly matches the polymer geometry).[4] Instead, the reaction is tautomer-driven .

  • Causality: The crystal lattice of the monomer prevents infinite chain formation.[1][2] Polymerization is initiated only when a proton shift (tautomerization) creates a high-energy "defect" site in the crystal.[3]

  • Outcome: The reaction propagates through the lattice, destroying the crystal order and yielding an amorphous, conjugated polymer with extended

    
    -electron delocalization.
    

Key Applications:

  • Organic Electronics: Synthesis of nitrogen-rich conjugated polymers for semiconducting layers.[3]

  • Pharmaceutical Stability: Modeling solid-state degradation pathways of diazepine drugs under thermal stress.

Part 2: Mechanism & Pathway Visualization

The polymerization proceeds via the addition of the N-H (or C-H tautomer) across one of the nitrile (C≡N) groups. This is distinct from cyclopolymerization (formation of phthalocyanine-like rings).[3]

Diagram 1: Tautomer-Driven Initiation Mechanism

Caption: The reaction is initiated by a proton shift (tautomerization) at a lattice defect, triggering nucleophilic attack on the nitrile group.

G cluster_0 Crystalline Phase (Monomer) cluster_1 Initiation & Propagation Monomer 2,3-Dicyano-1,4-Diazepine (Crystalline Lattice) Defect Lattice Defect (Thermal Stress) Monomer->Defect Heat/Annealing Tautomer Reactive Tautomer (Proton Shift) Defect->Tautomer Activation Attack Nucleophilic Attack on C≡N Group Tautomer->Attack Initiation Chain Chain Propagation (Lattice Destruction) Attack->Chain Product Amorphous Conjugated Polymer Chain->Product Heterogeneous Transformation

[3]

Part 3: Experimental Protocols

Protocol A: Precursor Synthesis (The "DAMN" Route)

Note: High-purity monomer is critical.[3] Impurities act as uncontrolled defect sites, leading to premature or inconsistent polymerization.

Reagents:

  • Diaminomaleonitrile (DAMN)[1][3]

  • 2,4-Pentanedione (Acetylacetone)[3]

  • Glacial Acetic Acid (Catalyst)[3]

  • Ethanol (Solvent)[3][5]

Procedure:

  • Condensation: Dissolve DAMN (10 mmol) and 2,4-pentanedione (10 mmol) in ethanol (20 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat to reflux for 4–6 hours. Monitoring via TLC is essential (Mobile phase: EtOAc/Hexane 1:1).[3]

  • Crystallization: Cool slowly to room temperature. The 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine will precipitate as yellow/orange crystals.

  • Purification: Recrystallize from ethanol. Validation: Mp should be sharp (approx. 160–165°C, verify specific derivative).

Protocol B: Thermal Solid-State Polymerization (SSP)

This protocol uses thermal annealing to drive the reaction.[1][3] Unlike solution methods, no external initiator is added; the crystal lattice provides the environment.

Equipment:

  • Vacuum Oven or Tube Furnace (Programmable)[3]

  • DSC (Differential Scanning Calorimetry) pans (for small scale) or Glass Vials (for preparative scale)[3]

  • Inert Gas Supply (Argon/Nitrogen)[3]

Step-by-Step Workflow:

  • Preparation:

    • Grind the crystalline monomer into a fine powder to increase surface area and defect density, OR use single crystals if studying topochemical kinetics.

    • Place sample in a glass vial or crucible.[3]

  • Deoxygenation (Critical):

    • Evacuate the vessel to < 0.1 mbar.[3]

    • Flush with Argon.[3][6] Repeat 3x. Oxygen acts as a radical trap and can quench the conjugated chain growth.

  • Annealing (The Reaction):

    • Heat the sample to 10–20°C below its melting point (typically ~140°C for the dimethyl derivative).

    • Hold Time: 24 to 72 hours.[3]

    • Observation: The yellow monomer will darken, turning deep red/brown or black, indicating conjugation length increase.[3]

  • Purification (Removal of Unreacted Monomer):

    • Wash the resulting solid with cold ethanol or diethyl ether (monomer is soluble; polymer is insoluble).[3]

    • Centrifuge and dry the residue under vacuum.

Diagram 2: Experimental Workflow

Caption: From monomer synthesis to functional polymer characterization.

Workflow cluster_synth Phase 1: Monomer Synthesis cluster_ssp Phase 2: Solid-State Polymerization cluster_analysis Phase 3: Validation Step1 Condensation (DAMN + Diketone) Step2 Recrystallization (Ethanol) Step1->Step2 Step3 Deoxygenation (Vacuum/Argon) Step2->Step3 Pure Crystals Step4 Thermal Annealing (T = Tm - 20°C) Step3->Step4 Step5 Lattice Breakdown Step4->Step5 Step6 Solvent Wash (Remove Monomer) Step5->Step6 Dark Solid Step7 Analysis (SS-NMR, XRD, IR) Step6->Step7

Part 4: Characterization & Data Interpretation[3][7]

To validate the polymerization, you must confirm the loss of specific monomeric features and the emergence of polymeric traits.

Comparative Data Table:

TechniqueParameterMonomer Signal (Crystalline)Polymer Signal (SSP Product)Interpretation
FTIR C≡N StretchSharp peak ~2220-2230 cm⁻¹Reduced intensity / BroadeningOne CN group participates in the backbone; one often remains pendant.[3]
XRD CrystallinitySharp Bragg reflectionsDiffuse Halo (Amorphous)Loss of long-range order confirms lattice breakdown during reaction.[3]
SS-NMR ¹³C CP/MASSharp resonancesBroad, overlapping bandsHeterogeneous chemical environment in the polymer matrix.
UV-Vis

~350 nm (Yellow)Bathochromic shift >500 nmExtension of conjugated

-system (Red/Black color).[3]
DSC ThermalSharp Endotherm (

)
No

; possible

Transition from crystalline small molecule to amorphous polymer.[3]

Troubleshooting Guide:

  • Issue: Sample melts before polymerizing.

    • Cause: Temperature too close to

      
      ; "melt polymerization" is competing with SSP.
      
    • Fix: Lower annealing temperature by 10°C and extend time.

  • Issue: Low conversion (pale color).

    • Cause: High crystallinity/purity preventing defect initiation.[3]

    • Fix: Introduce defects by mechanical grinding or partial UV irradiation before thermal annealing.[3]

Part 5: References

  • Solution and Solid‐State Polymerization of 2,3‐Dicyano‐5,7‐dimethyl‐6H‐1,4‐diazepine. Source: Journal of Polymer Science Part A: Polymer Chemistry.[3] URL:[Link][3]

  • Thermally Annealed Solid State Polymerization of 2,3-Dicyano-5,7-Dimethyl-6H-1,4-Diazepine: An NMR Study. Source: Macromolecules (ACS Publications).[3] URL:[Link][3]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source: Mini-Reviews in Medicinal Chemistry. URL:[Link][3]

  • Solid-State Polymerization Mechanisms. Source: Comprehensive Polymer Science and Supplements.[3] URL:[Link][3]

Sources

Application

Application Note: Fabrication and Characterization of High-Efficiency OLEDs Utilizing Diazepine-Based TADF Emitters

Target Audience: Materials Scientists, Optoelectronic Researchers, and Cross-Disciplinary Drug Development Professionals transitioning heterocyclic scaffolds into functional materials. Introduction & Mechanistic Rational...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Cross-Disciplinary Drug Development Professionals transitioning heterocyclic scaffolds into functional materials.

Introduction & Mechanistic Rationale

Diazepine derivatives—traditionally recognized as privileged scaffolds in pharmacology—have recently emerged as highly tunable heterocyclic cores for advanced optoelectronic applications. The unique non-planar, electron-deficient nature of the seven-membered 1,4-diazepine ring makes it an exceptional electron-acceptor (A) moiety in Donor-Acceptor (D-A) architectures.

When integrated into Organic Light-Emitting Diodes (OLEDs), diazepine-based dyes exhibit pronounced Thermally Activated Delayed Fluorescence (TADF) [1]. In standard fluorescent OLEDs, 75% of electrically generated excitons are lost as non-radiative triplet states. TADF materials overcome this by minimizing the energy gap (


) between the lowest singlet (

) and triplet (

) excited states.

The Causality of the Diazepine Core: The steric bulk of the 1,4-diazepine ring forces attached electron-donating groups (e.g., carbazole or triphenylamine) into a nearly orthogonal conformation. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) drastically reduces the electron exchange integral. The resulting


 is small enough (< 0.2 eV) that ambient thermal energy can drive Reverse Intersystem Crossing (RISC), upconverting triplets back to emissive singlets. Furthermore, the non-planar geometry inherently inhibits destructive 

stacking, thereby suppressing Aggregation-Caused Quenching (ACQ) and enhancing solid-state fluorescence[2]. Recent studies also highlight the unique dual excitation and emission capabilities of diazepines bearing extended

-systems, opening pathways for broad-spectrum or white OLEDs[3].

Photophysical Data & Material Selection

To contextualize the performance of diazepine-TADF emitters, Table 1 compares their optoelectronic parameters against legacy emitter classes.

Table 1: Comparative Photophysical Properties of OLED Emitter Classes

Emitter TypeCore Architecture

(eV)
Solid-State PLQY (%)Max Theoretical EQE (%)Heavy Metal Required?
Standard Fluorescent Planar (e.g., Anthracene)> 0.740 - 60~5.0No
Phosphorescent Octahedral (e.g., Ir(ppy)₃)~ 0.0> 90~20 - 30Yes (Ir, Pt)
Diazepine-TADF Non-Planar D-A Heterocycle< 0.15 > 85 ~20 - 25 No

Note: PLQY = Photoluminescence Quantum Yield; EQE = External Quantum Efficiency.

Experimental Protocol: Device Fabrication

This protocol details the fabrication of a multilayer OLED utilizing a diazepine-based TADF emitter doped into a 1,3-Bis(N-carbazolyl)benzene (mCP) host matrix. Every step is designed as a self-validating system to ensure reproducibility and high device efficiency.

Substrate Preparation & Quality Control
  • Solvent Cleaning: Sequentially ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates in Deionized (DI) water, acetone, and isopropanol for 15 minutes each. Dry with a stream of high-purity

    
     gas.
    
  • Surface Activation: Subject the substrates to UV-Ozone treatment for exactly 20 minutes immediately prior to chamber loading.

    • Causality: UV-Ozone removes residual organic contaminants and enriches the surface with oxygen radicals, increasing the ITO work function from ~4.7 eV to ~5.1 eV. This drastically reduces the hole injection barrier.

    • Validation Checkpoint: Perform a water contact angle measurement on a dummy substrate. An angle of < 10° confirms a highly hydrophilic, properly activated surface.

Vacuum Thermal Evaporation (VTE) Workflow

Transfer substrates to a VTE chamber. Maintain a base pressure of


 Torr to prevent oxidative degradation of the organic layers.
  • Hole Injection Layer (HIL): Evaporate 10 nm of Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN) at a rate of 0.1 Å/s.

  • Hole Transport Layer (HTL): Evaporate 40 nm of 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) at 1.0 Å/s.

    • Causality: TAPC possesses a high LUMO level (~2.0 eV), which effectively blocks electrons from escaping the emissive zone, confining exciton recombination to the EML.

  • Emissive Layer (EML): Co-evaporate the mCP host and the Diazepine-TADF Emitter at a 10 wt% doping concentration to a total thickness of 30 nm.

    • Validation Checkpoint: Ex-situ photoluminescence (PL) measurement of a dummy glass/EML substrate. A PLQY > 80% confirms efficient Förster/Dexter energy transfer from the host to the diazepine dopant and validates the absence of ACQ.

  • Electron Transport Layer (ETL): Evaporate 40 nm of 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene (TmPyPB) at 1.0 Å/s.

  • Electron Injection Layer (EIL): Evaporate 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s.

    • Causality: The ultra-thin LiF layer forms an interfacial dipole moment with the subsequent aluminum layer, effectively lowering the cathode's work function and facilitating efficient electron tunneling.

  • Cathode: Evaporate 100 nm of Aluminum at 2.0 Å/s through a shadow mask to define the active device area.

Visualizations

Device Architecture & Energy Level Dynamics

OLED_Architecture Substrate Glass Substrate Anode ITO Anode (150 nm) Substrate->Anode HIL HIL: HAT-CN (10 nm) Anode->HIL HTL HTL: TAPC (40 nm) HIL->HTL EML EML: mCP : Diazepine Dye (30 nm) HTL->EML ETL ETL: TmPyPB (40 nm) EML->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Cathode: Aluminum (100 nm) EIL->Cathode

Caption: Multilayer OLED architecture featuring a diazepine-doped emissive layer (EML).

Exciton Harvesting Mechanism

TADF_Mechanism S0 S0 Ground S1 S1 Singlet S0->S1 Excitation S1->S0 Prompt FL T1 T1 Triplet S1->T1 ISC T1->S0 Non-Radiative T1->S1 RISC (Thermal)

Caption: Jablonski diagram illustrating the Thermally Activated Delayed Fluorescence (TADF) mechanism.

Device Characterization & Validation

Following encapsulation in a nitrogen-filled glovebox, evaluate the OLED using a source-measure unit (SMU) coupled with a calibrated spectroradiometer.

  • Current Density-Voltage-Luminance (J-V-L): Confirms the efficacy of charge injection layers. A steep J-V curve indicates minimal interfacial energy barriers.

  • Transient Electroluminescence: Apply a square voltage pulse and measure the emission decay. The presence of a microsecond-scale delayed emission component definitively validates the occurrence of RISC, confirming the diazepine dye is operating via the TADF mechanism rather than prompt fluorescence.

References

  • [1] TW202024045A - Materials for organic electroluminescent devices. Source: Google Patents. URL:

  • Discrimination and detection of NO2, NH3 and H2S using sensor array based on three ambipolar sandwich tetradiazepinoporphyrazinato/phthalocyanina. Source: Materials Advances (RSC Publishing). URL:

  • [3] Dual Excitation and Dual Emission in a 1,4‐Diazepine Bearing an Extended π‐System. Source: Utrecht University / Chemistry Europe. URL:

  • [2] Optical Properties of Novel 2,3-Dicyano-5-methyl-6H-1,4-diazepine Dyes in the Solid State. Source: Bulletin of the Chemical Society of Japan (Oxford Academic). URL:

Sources

Method

Protocol for Synthesizing 5,7-Bis(aryl)-1,4-diazepine-2,3-dicarbonitriles

Introduction & Mechanistic Rationale The 1,4-diazepine-2,3-dicarbonitrile scaffold is a highly versatile precursor in organic synthesis, serving as a critical building block for low-symmetry diazepinoporphyrazines and he...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,4-diazepine-2,3-dicarbonitrile scaffold is a highly versatile precursor in organic synthesis, serving as a critical building block for low-symmetry diazepinoporphyrazines and heavy-atom-free photosensitizers used in photodynamic therapy (PDT)[1].

Directly reacting diaminomaleonitrile (DAMN) with 1,3-diaryl-1,3-propanediones to form 5,7-bis(aryl) derivatives is notoriously low-yielding. The bulky aryl groups induce severe steric hindrance, and the extended conjugation reduces the electrophilicity of the carbonyl carbons. To bypass this thermodynamic barrier, synthesis relies on a sequential, two-phase approach:

  • Core Assembly: Cyclocondensation of DAMN with an unhindered aliphatic 1,3-diketone (e.g., 2,4-pentanedione) to form a 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile intermediate[2].

  • Conjugation Extension: A double Knoevenagel/aldol-type condensation of the intermediate's activated methyl groups with aromatic aldehydes to install the arylethenyl substituents.

Furthermore, when introducing bulky alkyl groups at the C6 position of the diazepine ring (which is critical for preventing macrocycle aggregation in downstream PDT applications), standard acid-catalyzed conditions fail. In these sterically demanding cases, a Lewis acid-mediated approach utilizing a preformed


–DAMN complex is required[1].

Synthetic Workflows

Workflow DAMN Diaminomaleonitrile (DAMN) Step1 Step 1: Cyclocondensation (Acid, Dean-Stark) DAMN->Step1 Diketone 1,3-Diketone Diketone->Step1 Int 5,7-Dimethyl-6H-1,4-diazepine- 2,3-dicarbonitrile Step1->Int -H2O Step2 Step 2: Aldol Condensation (Piperidine, EtOH) Int->Step2 Aldehyde Aromatic Aldehyde Aldehyde->Step2 Prod 5,7-Bis(2'-arylethenyl)-6H- 1,4-diazepine-2,3-dicarbonitrile Step2->Prod -2 H2O

Two-step synthetic workflow for 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles.

TiCl4 DAMN DAMN Complex [TiCl4-DAMN] Complex DAMN->Complex TiCl4 TiCl4 TiCl4->Complex Prod 6-Substituted 1,4-Diazepine Intermediate Complex->Prod Diketone Hindered 1,3-Diketone Diketone->Prod Base Pyridine (Base) Base->Prod Prevents inhibition

TiCl4-mediated cyclocondensation pathway for sterically hindered 1,3-diketones.

Materials and Reagents

Reagent CategorySpecific ChemicalFunction in Protocol
Precursors Diaminomaleonitrile (DAMN)Primary diamine source for the 1,4-diazepine ring.
2,4-PentanedioneUnhindered 1,3-diketone for standard core synthesis.
3-n-Propyl-2,4-pentanedioneSterically hindered diketone for C6-substituted cores.
Aromatic Aldehydes (e.g., Benzaldehyde)Electrophile for the Knoevenagel/aldol extension.
Catalysts Oxalic Acid / p-Toluenesulfonic AcidBrønsted acid catalyst for standard cyclocondensation.
Titanium(IV) Chloride (

)
Lewis acid to pre-activate DAMN for hindered substrates.
PiperidineSecondary amine base to form reactive iminium intermediates.
Solvents/Bases Benzene / TolueneAzeotropic water removal (Dean-Stark).
PyridineOptimal base for

route (prevents complex inhibition).
Absolute EthanolSolvent for Phase 2 aldol condensation.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of the 1,4-Diazepine Core

Protocol A: Standard Acid-Catalyzed Cyclocondensation (For Unhindered Substrates) Use this protocol when synthesizing the base 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile intermediate.

  • In a 100 mL round-bottom flask equipped with a magnetic stirring bar, a Dean–Stark trap, and a reflux condenser, add DAMN (3.04 g, 28.1 mmol) and 2,4-pentanedione (2.81 g, 28.1 mmol).

  • Add 50 mL of benzene (or toluene) followed by a catalytic amount of oxalic acid (0.07 g).

  • Reflux the mixture vigorously for 9 hours. The Dean-Stark trap will continuously remove water, driving the equilibrium toward the cyclized product.

  • Monitor reaction completion via TLC (eluent:

    
    /MeOH).
    
  • Cool the mixture to room temperature. Filter the resulting precipitate and recrystallize from ethanol to yield colorless crystals of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile (Mp 199–201 °C).

Protocol B:


-Mediated Cyclocondensation (For Sterically Hindered Substrates) 
Use this protocol when introducing bulky groups (e.g., n-propyl) at the C6 position, where Protocol A fails due to steric clash.
  • Dissolve DAMN (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

  • Cool the flask to 0 °C and carefully add

    
     (1.1 equiv) dropwise to form the highly reactive 
    
    
    
    –DAMN complex[1].
  • Add the sterically hindered diketone (e.g., 3-n-propyl-2,4-pentanedione, 1.0 equiv).

  • Add pyridine (2.5 equiv) dropwise. Causality Note: Do not substitute with triethylamine. Triethylamine is too basic and actively inhibits the formation of the necessary

    
    –DAMN complex, drastically reducing yields[1].
    
  • Stir at room temperature for 24 hours, quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Phase 2: Double Aldol Condensation

Protocol C: Knoevenagel/Aldol Extension

  • In a round-bottom flask, dissolve the synthesized 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile intermediate (1.0 equiv) and the selected aromatic aldehyde (2.2 equiv) in absolute ethanol[2].

  • Add a catalytic amount of piperidine (0.2 equiv). Causality Note: Piperidine acts as a nucleophilic catalyst, forming a highly electrophilic iminium ion with the aldehyde, which is readily attacked by the deprotonated methyl groups of the diazepine.

  • Reflux the mixture for 6–12 hours. The reaction is visually self-validating; the solution will transition from pale yellow to a deep, intense color (orange/red) as the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -conjugation extends.
    
  • Cool to room temperature. Filter the intensely colored precipitate, wash thoroughly with cold ethanol to remove unreacted aldehyde, and dry under vacuum.

Quantitative Data & Yield Optimization

Synthetic StrategyTarget Intermediate / ProductKey ReagentsYield (%)Mechanistic Advantage
Protocol A 5,7-Dimethyl coreOxalic acid, Benzene65 - 80%Highly efficient azeotropic water removal for unhindered substrates.
Protocol B 6-n-Propyl-5,7-dimethyl corengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, Pyridine
45 - 60%Overcomes steric hindrance; boosts downstream macrocyclization yields from 5% to 40%[1].
Protocol C 5,7-Bis(2'-arylethenyl) final productPiperidine, EtOH50 - 85%Iminium catalysis cleanly installs trans-vinylic bonds without degrading the diazepine ring.

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the synthesized compounds, the protocol incorporates the following self-validating checks:

  • Visual Colorimetric Shift: The Phase 1 intermediate is structurally isolated from extended conjugation and presents as colorless or pale-yellow crystals. A successful Phase 2 condensation extends the chromophore, resulting in a dramatic bathochromic shift. If the Phase 2 reaction mixture does not turn deep yellow, orange, or red, the aldol condensation has failed.

  • NMR Validation of Geometry: Success of Phase 2 must be confirmed via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    H NMR. The aliphatic methyl singlet (typically around 
    
    
    
    2.2 ppm) must completely disappear. The emergence of vinylic protons appearing as doublets with a large coupling constant (
    
    
    Hz) definitively proves the formation of the thermodynamically favored trans (E,E) configuration of the newly formed double bonds.
  • Thermal Stability: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to verify the purity and structural stability of the final arylethenyl-substituted diazepinodicarbonitriles, which exhibit strong dependence on the nature of the peripheral aryl substituents[2].

References

1.[2] Tarakanov, P. A., Simakov, A. O., Dzuban, A. V., Shestov, V. I., Tarakanova, E. N., Pushkarev, V. E., & Tomilova, L. G. "5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: synthesis, and experimental and theoretical evaluation of the effects of substituents at 5,6,7-positions on the molecular configuration and spectral properties." RSC Advances, 5(127), 104928-104935 (2015). URL:[Link] 2.[1] Tarakanov, P. A., Simakov, A. O., Tarakanova, E. N., Chernyak, A. V., Klykov, V., Stuzhin, P. A., & Pushkarev, V. E. "A Sterically Driven Approach to the Efficient Synthesis of Low-Symmetry 1,4-Diazepinoporphyrazines." Macroheterocycles, 11(4), 386-393 (2018). URL:[Link] 3. Tarakanov, P. A., et al. "5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: synthesis, and experimental and theoretical evaluation of the effects of substituents at 5,6,7-positions on the molecular configuration and spectral properties." RSC Advances, 5(127), 104928-104935 (2015). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Diazepine Ring at C5 and C7 Positions

An in-depth guide to the strategic functionalization of the benzodiazepine nucleus, a cornerstone of modern medicinal chemistry. Introduction: The Benzodiazepine Scaffold as a Privileged Structure The 1,4-benzodiazepine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic functionalization of the benzodiazepine nucleus, a cornerstone of modern medicinal chemistry.

Introduction: The Benzodiazepine Scaffold as a Privileged Structure

The 1,4-benzodiazepine core is a quintessential "privileged scaffold" in drug discovery, forming the structural basis for a multitude of therapeutic agents with activities ranging from anxiolytic and anticonvulsant to hypnotic and muscle relaxant.[1][2][3] The remarkable versatility of this seven-membered heterocyclic system stems from the strategic placement of substituents, which profoundly influences its pharmacological profile, potency, and pharmacokinetic properties.[2]

Functionalization at the C7 position of the fused benzene ring and modification of the substituent at the C5 position are two of the most critical strategies for modulating biological activity.[2] For instance, an electron-withdrawing group at C7 is often crucial for potency, while the nature of the C5-aryl substituent can dictate receptor subtype selectivity and metabolic stability.

This guide provides an in-depth exploration of reliable and reproducible methodologies for the selective functionalization of these key positions. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. The protocols described herein are designed as self-validating systems, incorporating guidance on characterization and troubleshooting to ensure robust outcomes.

Section 1: Foundational Concepts & Strategic Approaches

The reactivity of the benzodiazepine core is dictated by the electronic interplay between the electron-rich fused benzene ring, the diazepine ring, and its various substituents. Successful functionalization hinges on choosing a strategy that leverages these properties. Two primary strategic paradigms exist:

  • "Bottom-Up" Synthesis from Pre-functionalized Precursors: This classical and highly reliable approach involves constructing the benzodiazepine ring from building blocks that already contain the desired substituents. Its primary advantage is the unambiguous placement of functional groups, avoiding issues of regioselectivity.

  • Late-Stage Functionalization (LSF): This modern strategy involves modifying the fully assembled benzodiazepine scaffold. LSF is exceptionally powerful for rapidly generating molecular libraries from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies.[4] Palladium-catalyzed cross-coupling reactions are the workhorses of LSF.

G cluster_0 Strategic Approaches cluster_1 Key A Pre-functionalized Building Blocks B Benzodiazepine Core Synthesis A->B Condensation BottomUp Bottom-Up Strategy C Target Molecule 1 (Defined C5/C7) B->C D Common Benzodiazepine Intermediate E Late-Stage Functionalization (LSF) D->E e.g., Cross-Coupling LSF Late-Stage Functionalization F Diverse Analogs (Library Synthesis) E->F

Caption: High-level strategies for benzodiazepine functionalization.

Section 2: Selective Functionalization at the C7 Position

The C7 position is paramount for modulating the potency of benzodiazepines.[2] An electron-withdrawing group at this position generally enhances binding affinity to the GABA-A receptor.[5]

Methodology 2.1: The Classical Approach via Substituted 2-Aminobenzophenones

Expert Insight: This remains the most robust and scalable method for installing a C7 substituent. The synthesis of Diazepam, which features a C7-chloro group, is a classic example. The strategy relies on the initial synthesis of a 2-aminobenzophenone derivative where the desired C7-substituent is already in place at the 5-position of the aniline precursor.

Workflow: Synthesis of a C7-Substituted Benzodiazepine (Diazepam Example)

G A 2-Amino-5-chlorobenzophenone B Acylation with Chloroacetyl Chloride A->B C 2-(2-Chloroacetamido)- 5-chlorobenzophenone B->C D Cyclization with Ammonia Source C->D E N-Desmethyldiazepam D->E F N-Alkylation (e.g., CH3I) E->F G Diazepam (C7-Cl) F->G

Caption: Workflow for the classical synthesis of a C7-substituted benzodiazepine.

Protocol 2.1: Synthesis of Diazepam

This protocol is adapted from established industrial flow synthesis methodologies, highlighting the key transformation steps.[6][7]

  • Step 1: Acylation. In a suitable reactor, dissolve 2-amino-5-chlorobenzophenone (1.0 equiv) in a non-protic solvent such as DMF or toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equiv). An HCl scavenger like propylene oxide or a mild base may be used to improve conversion.[6]

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until HPLC or TLC analysis indicates complete consumption of the starting material. This step yields the intermediate 2-(2-chloroacetamido)-5-chlorobenzophenone.[6]

  • Step 2: Cyclization. The crude intermediate is then subjected to cyclization. A solution of ammonia in methanol (7N) or an aqueous ammonium hydroxide/ammonium bromide solution is typically used.[6]

  • The reaction is heated (e.g., 60-90 °C) in a sealed vessel or a continuous flow reactor until the formation of the seven-membered diazepine ring is complete.[6][7] This step yields nordazepam.

  • Step 3: N-Alkylation. To a solution of nordazepam (1.0 equiv) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.2 equiv).

  • After stirring for 30 minutes, add methyl iodide (1.2 equiv) and continue stirring at room temperature for 2-4 hours.

  • Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diazepam is then purified by recrystallization, typically from an ethanol/water mixture, to yield the final product with >98% purity.[6]

Methodology 2.2: Late-Stage C7-Functionalization via Cross-Coupling

Expert Insight: For library generation, starting with a C7-halo or C7-triflate benzodiazepine intermediate allows for diversification through palladium-catalyzed cross-coupling reactions.[4][8] The triflate group is an excellent leaving group for such transformations.[9]

Protocol 2.2.1: C7-Arylation via Suzuki-Miyaura Coupling

This protocol describes the coupling of a C7-triflate benzodiazepine with an arylboronic acid.[9]

  • Reaction Setup: To an oven-dried Schlenk tube, add the C7-trifluoromethanesulfonyloxy-benzodiazepine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., a mixture of Toluene and water).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the C7-arylated benzodiazepine derivative.

ParameterTypical Conditions for C7-Suzuki Coupling
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand SPhos, XPhos (if using Pd(OAc)₂)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 - 110 °C
Yield 60 - 95%

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 A Oxidative Addition Pd0->A B R1-Pd(II)L2-X A->B C Transmetalation B->C D R1-Pd(II)L2-R2 C->D E Reductive Elimination D->E E->Pd0 F R1-R2 E->F R1X R1-X (C7-Triflate) R1X->A R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH2->C Base Base Base->C

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[8]

Section 3: Strategies for Modifying the C5 Position

Direct functionalization of the C5 carbon of the diazepine ring is synthetically challenging. Therefore, the most prevalent and effective strategy is to modify the aryl substituent attached to the C5 position.

Methodology 3.1: "Bottom-Up" Synthesis with Diverse Benzophenones

Expert Insight: This is the most direct and reliable method for introducing diversity at the C5-aryl position. The core synthetic route (as described in Protocol 2.1) remains the same, but the initial 2-aminobenzophenone starting material is varied.

Protocol 3.1: General Synthesis with a Substituted Benzophenone

  • Starting Material: Select a 2-aminobenzophenone bearing the desired substitution pattern on the non-aniline phenyl ring (this will become the C5-phenyl group).

  • Acylation: React the selected 2-aminobenzophenone (1.0 equiv) with chloroacetyl chloride (1.1 equiv) in a suitable solvent as detailed in Protocol 2.1, Step 1.

  • Cyclization & Further Steps: Proceed with the cyclization and any subsequent N-alkylation steps as described in Protocol 2.1. The final product will incorporate the substituted phenyl ring at the C5 position.

Methodology 3.2: Late-Stage C-H Arylation of the C5-Phenyl Ring

Expert Insight: Direct C-H activation offers an atom-economical approach to functionalize the C5-phenyl ring in a late-stage fashion.[10] This advanced method typically uses a palladium catalyst to couple a C-H bond (e.g., at the para-position of the C5-phenyl ring) with an aryl halide. While protocols specific to benzodiazepines are emerging, methods developed for similar heterocyclic systems provide a strong blueprint.[11]

Protocol 3.2: Representative Pd-Catalyzed Direct C-H Arylation

This protocol is adapted from a phosphine-free method for C-H arylation of five-membered heterocycles and serves as an excellent starting point for optimization on a benzodiazepine substrate.[11]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the C5-phenyl benzodiazepine substrate (1.5 equiv), the desired aryl bromide (1.0 equiv), potassium acetate (KOAc) as a cost-effective base (2.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 5 mol%).[11]

  • Evacuate and backfill the tube with an inert gas (Argon) five times.

  • Add anhydrous N,N-Dimethylacetamide (DMA) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 150 °C in an oil bath with vigorous stirring for 16-24 hours.[11]

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture. Purify the crude residue directly by flash column chromatography on silica gel to afford the C5-arylated product.

Section 4: Characterization and Validation

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized derivatives.

TechniquePurpose & Key Observables
¹H NMR Confirms proton environment. Look for characteristic shifts of aromatic protons in the C7 region and on the C5-phenyl group. The appearance of new aromatic signals confirms successful arylation.[12]
¹³C NMR Confirms the carbon skeleton. The number and chemical shifts of sp² carbons will change upon C7 or C5-aryl functionalization.[12][13]
Mass Spec (MS) Determines the molecular weight, confirming the addition of the new functional group. Fragmentation patterns can provide further structural clues.[14][15]
HPLC Assesses purity of the final compound. Chiral HPLC can be used to resolve enantiomers if a stereocenter exists, for example at the C5 position in reduced benzodiazepines.[16]
FT-IR Confirms the presence of key functional groups (e.g., C=O, C=N, aromatic C-H).

Section 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Cross-Coupling - Inactive catalyst (Pd(0) oxidized)- Insufficiently degassed solvents- Base is not optimal- Ligand choice is poor- Use fresh catalyst or pre-activate it.- Ensure thorough degassing of all solvents.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄).- Try a different phosphine ligand (e.g., SPhos, XPhos).
Incomplete Reaction - Insufficient reaction time or temperature- Steric hindrance from bulky substrates- Increase reaction time and/or temperature incrementally.- Use a more active catalyst/ligand system designed for hindered substrates.
Formation of Side Products - Homocoupling of boronic acid (Suzuki)- Protodeboronation (Suzuki)- Dehalogenation of starting material- Use a slight excess of the boronic acid.- Ensure inert atmosphere is strictly maintained.- Lower the reaction temperature or use a milder base.
Difficulty in Purification - Product co-elutes with starting material- Catalyst residue remains- Optimize the solvent system for column chromatography.- Pass the crude product through a pad of silica gel with a non-polar solvent to remove some impurities before the main column.- Use a metal scavenger resin to remove residual palladium.

References

  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. (n.d.). Google Scholar.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Center for Biotechnology Information.
  • One-Pot Synthesis of Seven-Membered Heterocyclic Derivatives of Diazepines Involving Copper-Catalyzed Rearrangement Cascade Allyl-Amination. (n.d.). National Center for Biotechnology Information.
  • Purification of benzodiazepine derivatives. (n.d.). Google Patents.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI.
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). National Center for Biotechnology Information.
  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Royal Society of Chemistry.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). MDPI.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Synthesis of benzodiazepines. (n.d.). Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Synthesis of novel N1 functionalized diazepinone analogues via a base-mediated C–N cross coupling reaction as reverse transcriptase inhibitors: theoretical and experimental investigations. (2025). National Center for Biotechnology Information.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharma and Chemical Sciences.
  • Submitted by Robert P. Kozyrod and John T. Pinhey. (n.d.). Organic Syntheses Procedure.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen.
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Research Square.
  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (2025). Hilaris Publisher.
  • A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR. (2025). Benchchem.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[17][18]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026). ResearchGate. Retrieved from

  • Flow platform for the synthesis of benzodiazepines. (2022). ResearchGate.
  • HPLC resolution of C5 chiral 4,5-dihydro-1,4-benzodiazepines: stereochemical characterization and enantioselective GABAA receptor binding. (n.d.). National Center for Biotechnology Information.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (2025). Comptes Rendus de l'Académie des Sciences.
  • Application Notes and Protocols for the Functionalization of the C5 Position of the Thiazole Ring. (2025). Benchchem.
  • Selective actions of benzodiazepines at the transmembrane anaesthetic binding sites of the GABAA receptor: In vitro and in vivo studies. (2021). National Center for Biotechnology Information.
  • Review of Electroanalytical-Based Approaches for the Determination of Benzodiazepines. (n.d.). MDPI.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Mass Spectra and Cross-Contribution of Ion Intensity Between Drug Analytes and Their Isotopically Labelled Analogs - Benzodiazepines and Their Derivatives. (n.d.). National Center for Biotechnology Information.
  • Flow platform for the synthesis of benzodiazepines. (n.d.). Organic and Unsaturated Chemistry Institute.

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Method

Application Note: 6H-1,4-Diazepine-2,3-Dicarbonitrile as a Precursor for Annulated Porphyrazine Coordination Complexes

Executive Summary & Strategic Utility In the advanced development of near-infrared (NIR) photosensitizers and coordination macrocycles, 6H-1,4-diazepine-2,3-dicarbonitriles have emerged as highly versatile, bidentate-lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the advanced development of near-infrared (NIR) photosensitizers and coordination macrocycles, 6H-1,4-diazepine-2,3-dicarbonitriles have emerged as highly versatile, bidentate-like precursors[1]. Through template-directed Linstead macrocyclization, these dicarbonitrile ligands coordinate with transition and alkaline-earth metals to form tetra(1,4-diazepino)porphyrazines (DzPz)[2]. For drug development professionals and inorganic chemists, these annulated porphyrazines offer highly tunable photophysical properties, including intense NIR absorption, robust singlet oxygen generation for Photodynamic Therapy (PDT), and unique anti-Kasha emission dynamics[3].

This technical guide details the mechanistic principles, self-validating synthetic protocols, and photophysical evaluation necessary to utilize diazepine-2,3-dicarbonitrile ligands in coordination chemistry.

Mechanistic Insights: Ligand Design & Coordination Dynamics

Tautomerism and Steric Engineering

The 1,4-diazepine ring inherently exhibits tautomerism, but NMR studies confirm it predominantly exists in the 6H-tautomeric form within both the dicarbonitrile precursor and the resulting metal complexes[1].

  • Causality in Ligand Design: Unsubstituted or simple aryl-substituted diazepinoporphyrazines suffer from severe aggregation in solution due to intermolecular hydrogen bonding between the diazepine nitrogen atoms and trace water[4]. To circumvent this, the ligand must be engineered with bulky substituents (e.g., tert-butyl or 4-tert-butylphenyl groups). The steric bulk physically shields the macrocycle core, stabilizing the monomeric form and preventing fluorescence-quenching dimerization[1].

Template-Directed Macrocyclization

The synthesis of the DzPz macrocycle relies on the kinetic templating effect of a metal ion (typically Mg²⁺ or Zn²⁺).

  • Causality in Coordination: Four equivalents of the 6H-1,4-diazepine-2,3-dicarbonitrile ligand coordinate around the central metal ion. The metal polarizes the nitrile groups, rendering them highly susceptible to nucleophilic attack by an alkoxide (e.g., butoxide), which drives the stepwise cyclotetramerization into the highly conjugated porphyrazine core[2].

Workflow DAMN Diaminomaleonitrile (DAMN) Ligand 6H-1,4-Diazepine-2,3- dicarbonitrile DAMN->Ligand Condensation (H+ catalyst) Diketone 1,3-Diketone (Steric Bulk) Diketone->Ligand Complex Mg(II)-DzPz Macrocycle Ligand->Complex Linstead Cyclotetramerization Template Mg(II) Alkoxide Template Template->Complex

Fig 1: Template-directed macrocyclization of diazepine-2,3-dicarbonitrile.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 5,7-Di-tert-butyl-6H-1,4-diazepine-2,3-dicarbonitrile

This protocol generates the sterically hindered ligand required for monomeric complex formation[1].

Reagents:

  • Diaminomaleonitrile (DAMN) (1.0 eq)

  • 2,2,6,6-Tetramethylheptanedione-3,5 (1.0 eq)

  • Phosphorus pentoxide (P₂O₅) (Catalytic)

  • Anhydrous Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve DAMN and the diketone in anhydrous ethanol under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of P₂O₅ to the solution.

    • Causality: The condensation of DAMN with the diketone eliminates two equivalents of water. P₂O₅ acts as both an acid catalyst and a powerful dehydrating agent, sequestering the liberated water to drive the equilibrium forward and prevent the hydrolysis of the sensitive nitrile groups.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Silica, Hexane/Ethyl Acetate 3:1). The disappearance of the DAMN spot and the emergence of a new, UV-active spot indicates completion.

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the precipitate and recrystallize from cold ethanol.

  • Validation Checkpoint 2 (Spectroscopy): Confirm structure via IR spectroscopy. The presence of a sharp C≡N stretching band at ~2200 cm⁻¹ and the absence of primary amine N-H stretches validate the intact dicarbonitrile ligand[1].

Protocol B: Template Cyclotetramerization to Mg(II)-DzPz Complex

Reagents:

  • 5,7-Di-tert-butyl-6H-1,4-diazepine-2,3-dicarbonitrile (4.0 eq)

  • Magnesium turnings (1.5 eq)

  • Iodine crystal (Trace)

  • Anhydrous n-butanol

Step-by-Step Methodology:

  • Alkoxide Formation: Suspend Mg turnings in anhydrous n-butanol and add a single crystal of iodine. Heat to reflux until the metal completely dissolves.

    • Causality: Iodine acts as a surface activator, penetrating the passivating magnesium oxide layer to allow the rapid formation of highly nucleophilic magnesium(II) butoxide, which is the requisite template for Linstead cyclization.

  • Ligand Addition: Add the diazepine-2,3-dicarbonitrile ligand to the boiling alkoxide solution.

  • Cyclization: Maintain reflux for 12–24 hours. The solution will transition from pale yellow to an intense, deep blue/green.

  • Validation Checkpoint 3 (UV-Vis): Extract an aliquot, dilute in DMF, and measure the UV-Vis spectrum. The appearance of a sharp, intense Q-band at ~680 nm confirms successful macrocyclization[4].

  • Purification: Remove the solvent under reduced pressure. Purify the crude dark green solid via column chromatography (Alumina, CH₂Cl₂/Methanol gradient).

Photophysical Dynamics & Solvent Effects

The coordination complexes derived from diazepine-2,3-dicarbonitriles exhibit profound solvent-dependent photophysics. In aprotic media (e.g., DMSO, DMF), the complexes exist strictly as monomers, yielding a single sharp Q-band. However, in protic solvents or in the presence of trace water, intermolecular hydrogen bonding between the diazepine nitrogen atoms and the solvent induces the formation of H-bonded dimers[4].

  • Causality of Quenching: Dimerization forces the macrocycles into close proximity, enabling π-π stacking interactions that split the Q-band (Davydov splitting) into major (~640 nm) and minor (~685 nm) components[2]. This stacking facilitates rapid non-radiative decay, effectively quenching fluorescence and halting the intersystem crossing (ISC) required for singlet oxygen generation[3].

Photophysics Monomer Monomeric Mg-DzPz (Aprotic Media) Q-Band: ~680 nm Dimer H-Bonded Dimer (Protic Media/H2O) Split Q-Band: 640/685 nm Monomer->Dimer Intermolecular H-Bonding S1 Singlet Excited State (S1) Monomer->S1 hν (NIR Excitation) Dimer->Dimer Fluorescence Quenching T1 Triplet State (T1) Anti-Kasha Effect S1->T1 Intersystem Crossing (ISC) ROS Singlet Oxygen (1Δg) PDT Efficacy T1->ROS Energy Transfer to 3O2

Fig 2: Solvent-dependent photophysical pathways and ROS generation in DzPz complexes.

Quantitative Photophysical Data Summary

Table 1: Photophysical Properties of Mg(II)-DzPz Complexes

Complex StateSolvent EnvironmentQ-Band Absorption (nm)Fluorescence Quantum Yield (ΦF)Singlet Oxygen Yield (ΦΔ)Primary Application
Monomeric Mg-DzPz Aprotic (DMSO, DMF)~680 nm (Single Peak)0.045 - 0.080.31 - 0.45Photodynamic Therapy (PDT)[3]
H-Bonded Dimer Protic / Trace H₂O640 nm & 685 nm (Split)< 0.01 (Quenched)< 0.05pH-sensitive sensors / Switches[4]

Note: The presence of the 1,4-diazepine heterocycle introduces an additional charge-transfer triplet state (T2), which participates in the pumping of the T1 state, enhancing singlet oxygen generation via an anti-Kasha effect[3].

References

  • Tarakanova, E. N., et al. "Porphyrazines with annulated diazepine rings. 6. Synthesis and properties of the alkyl substituted derivative - MgII complex of tetrakis-2,3-(5,7-di-tert-butyl-6H-1,4-diazepino)porphyrazine." Journal of Porphyrins and Phthalocyanines, World Scientific Publishing.[1] URL:[Link]

  • Stuzhin, P. A., et al. "Porphyrazines with Annulated Diazepine Rings. 3. Mg(II) Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties." Macroheterocycles, 2011, 4(3), 177-183.[4],[2] URL:[Link]

  • Tarakanov, P. A., et al. "Low-symmetry A3B-type 6H-1,4-diazepinoporphyrazines with anti-Kasha effect as promising photosensitizers." Photochemistry and Photobiology, Jan 2024.[3] URL:[Link]

Sources

Application

Application Note: Advanced Synthesis and Characterization of PDT Photosensitizers

Executive Summary & Strategic Rationale Photodynamic Therapy (PDT) relies on the precise excitation of a photosensitizer (PS) to generate reactive oxygen species (ROS), primarily singlet oxygen ( ), to induce cytotoxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Photodynamic Therapy (PDT) relies on the precise excitation of a photosensitizer (PS) to generate reactive oxygen species (ROS), primarily singlet oxygen (


), to induce cytotoxicity. For drug development professionals, the challenge is not merely synthesis, but the production of pharmaceutically pure  agents with defined photophysical properties.

This guide moves beyond textbook preparations to provide field-validated protocols for the two most critical PS classes: meso-Tetraphenylporphyrin (TPP) (the structural benchmark) and Zinc Phthalocyanine (ZnPc) (the deep-tissue standard). It further details the industry-standard Singlet Oxygen Quantum Yield (


)  determination, which serves as the ultimate functional validation of your synthesis.
The PDT Mechanism of Action

Understanding the electron flow is critical for troubleshooting synthesis. If your molecule fluoresces but does not kill cells, the Intersystem Crossing (ISC) is likely failing.

PDT_Mechanism Ground Ground State (S0) Singlet Excited Singlet (S1) Ground->Singlet Light Absorption (hν) Singlet->Ground Fluorescence Triplet Excited Triplet (T1) Singlet->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence SingletOx Singlet Oxygen (1O2) Triplet->SingletOx Energy Transfer (Type II) O2_Ground Oxygen (3O2) O2_Ground->SingletOx CellDeath Cellular Apoptosis/ Necrosis SingletOx->CellDeath Oxidative Stress

Figure 1: The Jablonski diagram illustrating the Type II PDT mechanism. Efficient ISC is the critical quality attribute for any synthesized PS.

Protocol A: The Lindsey Synthesis of Porphyrins

Target: meso-Tetraphenylporphyrin (TPP) Application: The foundational scaffold for 2nd generation conjugated PS.

Rationale vs. Adler-Longo

While the Adler-Longo method (refluxing propionic acid) is faster, it produces high levels of tar and chlorin impurities (~5-10%). The Lindsey method operates under equilibrium control at room temperature, yielding higher purity and compatibility with sensitive aldehydes.

Materials
  • Pyrrole: Distilled over CaH

    
     immediately before use (Colorless is mandatory).
    
  • Benzaldehyde: Freshly distilled.

  • Solvent: Dichloromethane (DCM), HPLC grade, dry.

  • Catalyst: Boron trifluoride diethyl etherate (BF

    
     OEt
    
    
    
    ) or Trifluoroacetic acid (TFA).
  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Step-by-Step Methodology
  • ** inert Assembly:** Flame-dry a 1L two-neck round-bottom flask. Flush with Argon for 15 mins.

  • High Dilution Setup: Add dry DCM (500 mL). The concentration of reactants must be 10 mM to favor cyclization over polymerization.

  • Reagent Addition:

    • Add Pyrrole (0.35 mL, 5 mmol).

    • Add Benzaldehyde (0.51 mL, 5 mmol).

    • Stir vigorously under Argon shielding.

  • Acid Catalysis (The Equilibrium Step):

    • Add BF

      
       OEt
      
      
      
      (0.67 mL, 2.5 M stock) via syringe.
    • Critical Checkpoint: The solution should turn yellow/orange, then darken. Stir for 1 hour at Room Temp. Do NOT open to air. This step forms the porphyrinogen (colorless non-aromatic intermediate).[1]

  • Oxidation (The Aromatization Step):

    • Add DDQ (1.7 g, 7.5 mmol) in one portion.

    • The solution will instantly turn dark purple/black.

    • Stir for 1 hour open to air.

  • Purification (The "Plug"):

    • Pass the entire reaction mixture through a short pad (5 cm) of silica gel to remove polymeric tars. Elute with DCM.

    • Concentrate the eluate. Recrystallize from DCM/Methanol.

Data Validation
ParameterExpected ValueTroubleshooting
Yield 30-40%If <10%, check water content in DCM (must be anhydrous).
UV-Vis Soret 419 nm (DCM)Broadening indicates chlorin contamination.
Appearance Purple crystalsBlack gum indicates polymerization (concentration too high).

Protocol B: Phthalocyanine Cyclotetramerization

Target: Zinc(II) Phthalocyanine (ZnPc) Application: Deep tissue imaging/therapy (Absorption > 670 nm).

Rationale

Direct cyclotetramerization using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base reduces reaction temperature compared to the classic solid-phase bake, preventing metal-free impurities.

Step-by-Step Methodology
  • Precursor Prep: In a 50 mL Schlenk tube, charge Phthalonitrile (1.28 g, 10 mmol) and Zinc Acetate dihydrate (0.55 g, 2.5 mmol).

  • Solvent System: Add 1-Pentanol (10 mL). High boiling point (138°C) is required.

  • Catalysis: Add DBU (0.75 mL, 5 mmol).

  • Reflux: Heat to 140°C under Nitrogen for 12 hours.

    • Observation: The mixture will turn deep blue/green.[2]

  • Work-up (Precipitation):

    • Cool to room temperature.[2][3][4][5]

    • Add Methanol (30 mL) to precipitate the Pc macrocycle.

    • Filter the blue solid.

  • Purification (Washing):

    • Wash sequence: Hot Methanol

      
       Hot Water 
      
      
      
      Acetone.
    • Why? This removes unreacted nitrile and brown organic byproducts. ZnPc is insoluble in these, ensuring high purity.

Protocol C: Bioconjugation (NHS-Ester Strategy)

Target: Antibody-Photosensitizer Conjugate (e.g., for tumor targeting).

Bioconjugation PS_COOH PS-COOH Activation Activation (EDC/NHS) PS_COOH->Activation PS_NHS PS-NHS Ester (Active) Activation->PS_NHS Conjugate PS-Antibody Conjugate PS_NHS->Conjugate + Antibody pH 8.5 Antibody Antibody (Lysine-NH2) Antibody->Conjugate

Figure 2: Workflow for activating a carboxylic acid photosensitizer and coupling to an antibody.

  • Activation: React PS-COOH with EDC/NHS in dry DMSO (1:1.2 equivalents) for 4 hours.

  • Buffer Exchange: Dissolve Antibody in 0.1M NaHCO

    
     buffer (pH 8.3-8.5). Note: Tris buffer is forbidden (contains amines).
    
  • Coupling: Add PS-NHS (in DMSO) to Antibody solution (max 10% DMSO v/v final).

  • Incubation: 2 hours at 4°C in dark.

  • Purification: PD-10 Desalting Column (Sephadex G-25) to remove free PS.

Protocol D: Functional Validation (Singlet Oxygen Quantum Yield)

The "Self-Validating" Standard: Measuring


 using DPBF (1,3-Diphenylisobenzofuran).[6]
Principle

DPBF reacts rapidly and specifically with


, causing a decrease in its absorbance at 410 nm. By comparing the bleaching rate of your sample against a standard (e.g., Rose Bengal, 

in MeOH), you validate the drug's efficacy.
Methodology
  • Standard Solution: Prepare a stock of DPBF in Methanol (Absorbance at 410 nm

    
     1.0).
    
  • Sample Prep: Prepare your PS and the Reference (Rose Bengal) such that their absorbance at the irradiation wavelength (e.g., 532 nm or 650 nm) is identical and low (OD

    
     0.1) to avoid inner filter effects.
    
  • Irradiation Loop:

    • Mix 2 mL DPBF stock + 10

      
      L PS solution in a cuvette.
      
    • Irradiate for 10 seconds. Measure Abs (410 nm).[7]

    • Repeat until Abs drops to ~0.5.

  • Calculation: Plot

    
     vs. Irradiation Time (
    
    
    
    ). The slope is
    
    
    .[8]
    
    
    (Note: If absorbances at irradiation wavelength are matched,
    
    
    terms cancel out).

References

  • Lindsey, J. S., et al. (1987). "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Synthesis of Metallophthalocyanine Complexes via Cyclotetramerization."

  • Optica Publishing Group. (2015). "Quantitative monitoring of the level of singlet oxygen using luminescence spectra." Biomedical Optics Express.

  • Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules."

  • Mirenda, M., et al. (2023). "Singlet Oxygen Quantum Yield Determination." Springer Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for dicyanodiazepine intermediates

Technical Support Center: Purification of Dicyanodiazepine Intermediates Topic: Purification & Handling of 2,3-Dicyano-1,4-Diazepine Intermediates Case ID: #DCD-PUR-001 Support Level: Tier 3 (Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Dicyanodiazepine Intermediates

Topic: Purification & Handling of 2,3-Dicyano-1,4-Diazepine Intermediates Case ID: #DCD-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Dicyanodiazepines (specifically 2,3-dicyano-6H-1,4-diazepines) are critical high-value intermediates, primarily utilized in the synthesis of porphyrazines (tetraazaporphyrins) and novel bioactive scaffolds. Their purification is non-trivial due to the "Dual-Instability Paradox" :

  • Ring Sensitivity: The seven-membered diazepine ring is prone to hydrolytic ring contraction (rearranging to quinoxalines or pyrazines) under acidic conditions.

  • Substituent Sensitivity: The vicinal dinitrile motif is susceptible to hydration (forming amides) or nucleophilic attack.

This guide moves beyond standard protocols, offering troubleshooting for failure modes specific to this chemical architecture.

Module 1: Crystallization & Precipitation (The Primary Workflow)

The Issue: You are experiencing "oiling out" or trapping of oligomeric impurities during recrystallization. The Science: Dicyanodiazepines possess a rigid, planar pi-system (especially phenyl-substituted variants) that encourages strong


-

stacking. However, the flexible methylene bridge (C6) disrupts crystal lattice packing, often leading to amorphous oils rather than crystals if the cooling gradient is too steep.
Protocol A: The "Thermodynamic Shift" Recrystallization

Standard solvents (EtOH) often fail for highly substituted variants. Use this biphasic approach.

ParameterSpecificationRationale
Primary Solvent Acetonitrile (MeCN) High dielectric constant dissolves the polar dinitrile headgroup; aprotic nature prevents H-bond donor interference.
Anti-Solvent Toluene or Benzene Pi-rich solvent stabilizes the aromatic substituents during lattice formation.
Temperature 60°C

RT

-10°C
Slow ramp required to prevent kinetic entrapment of impurities.

Step-by-Step:

  • Dissolve crude solid in minimal boiling MeCN (approx. 5-7 mL per gram).

  • Crucial Step: Add hot Toluene dropwise until persistent cloudiness appears, then add 1-2 drops of MeCN to clear it.

  • Allow to cool to Room Temperature (RT) over 2 hours (insulate flask with foil).

  • Refrigerate at -10°C for 12 hours.

  • Validation: If an oil forms, re-heat and add a "seed crystal" or scratch the glass. Do not add more anti-solvent.

Module 2: Chromatography Troubleshooting (The "Polisher")

The Issue: "My compound streaks on the column" or "I lost 40% of my mass after purification." The Diagnosis: Silica gel is naturally acidic (pH ~5-6). This acidity catalyzes the ring contraction of 1,4-diazepines into quinoxalines or hydrolysis of the nitrile group.

Troubleshooting Guide: Chromatographic Failure Modes

Q: The product elutes as a broad, tailing streak.

  • Cause: Interaction between the basic diazepine nitrogen and acidic silanols.

  • Fix: Neutralize the Stationary Phase.

    • Method: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.

    • Eluent: Add 0.5% TEA to your mobile phase (e.g., Hexane:EtOAc + 0.5% TEA).

    • Alternative: Switch to Neutral Alumina (Grade III) . Alumina is less likely to trigger ring contraction.

Q: I see a new "lower spot" on TLC after the column that wasn't there before.

  • Cause: On-column degradation. The "lower spot" is likely the amide (monohydration of nitrile) or the ring-contracted pyrazine derivative.

  • Fix: Fast-Flash Chromatography.

    • Limit column residence time to <15 minutes.

    • Use a steeper gradient (e.g., 10%

      
       40% EtOAc in 5 mins).
      
    • Immediate Action: Evaporate fractions immediately; do not leave them in solution overnight, especially if chlorinated solvents (which become acidic over time) are used.

Module 3: Chemical Stability & Handling

The Issue: Long-term storage leads to discoloration (yellow


 brown/black).
The Science:  The C6-position of 1,4-diazepines is doubly allylic/benzylic (depending on substitution) and acidic. It is prone to oxidative dehydrogenation, leading to fully conjugated (and unstable) species.
Decision Matrix: Stability vs. Purity

PurificationStrategy Start Crude Dicyanodiazepine Check TLC Analysis (Check Stability) Start->Check Stable Stable on Silica? Check->Stable Single Spot Unstable Degrades/Streaks Check->Unstable Tailing/New Spots Flash Flash Chromatography (Pre-treated Silica + 1% Et3N) Stable->Flash Recryst Recrystallization (MeCN / Toluene) Unstable->Recryst High Solubility Trituration Trituration (Cold EtOH wash) Unstable->Trituration Low Solubility Result Pure Intermediate Store under Ar at -20°C Flash->Result Recryst->Result Trituration->Result

Figure 1: Decision matrix for selecting the optimal purification pathway based on compound stability on silica.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve my crude for loading onto a column?

  • Answer: Avoid if possible. DMSO is difficult to remove and often carries the product through the column, ruining separation.

  • Better Approach: Use Dry Loading . Dissolve the crude in DCM, add Celite (1:2 ratio by weight), evaporate to a free-flowing powder, and load this powder on top of the column. This prevents "solvent wash-through" effects.

Q2: How do I remove the unreacted diamine starting material (e.g., DAMN or phenylenediamine)?

  • Answer: Diamines are often more basic and polar than the dicyanodiazepine.

  • Technique: Perform a Scavenger Wash . Dissolve crude in EtOAc and wash rapidly with dilute (0.1 M) Citric Acid.

    • Warning: Do NOT use strong mineral acids (HCl), as they will hydrolyze the nitrile groups immediately. Citric acid is mild enough to protonate the diamine (moving it to the aqueous layer) without affecting the dicyanodiazepine.

Q3: The NMR shows a "water" peak that won't go away.

  • Answer: Dicyanodiazepines are hygroscopic due to the nitrile groups.

  • Fix: Azeotropic drying. Dissolve the product in Toluene and rotary evaporate 3x. Store in a desiccator. Do not heat above 60°C under vacuum, as some derivatives can sublime or undergo thermal rearrangement.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • El-Shaieb, K. M., et al. (2011).[1] "Synthesis of dibenzo[b,e][1,4]diazepine derivatives." Journal of Chemical Research. Retrieved from [Link]

  • Heravi, M. M., et al. (2007). "Synthesis of Substituted 1,4-Diazepines... Using an Efficient Heteropolyacid-Catalyzed Procedure." Molecules. Retrieved from [Link]

  • Snape, T. J., et al. (2010).[2] "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal. Retrieved from [Link]

Sources

Optimization

Troubleshooting Center: Cyclotetramerization of Diazepine Dicarbonitriles to Diazepinoporphyrazines

Welcome to the Technical Support Center for the synthesis and characterization of diazepine-fused porphyrazines. The cyclotetramerization of 1,4-diazepine-2,3-dicarbonitriles yields a unique class of macrocycles (diazepi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of diazepine-fused porphyrazines. The cyclotetramerization of 1,4-diazepine-2,3-dicarbonitriles yields a unique class of macrocycles (diazepinoporphyrazines) with highly tunable optical properties and near-IR absorption capabilities. However, researchers frequently encounter bottlenecks related to nucleophilic degradation during synthesis, severe aggregation in solution, and complex metalation dynamics.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the mechanistic causality behind these failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and analytically sound.

Mechanistic Workflow & Troubleshooting Pathways

The diagram below maps the critical path from the dicarbonitrile precursor to the final macrocycle, highlighting the primary points of failure (red) and their respective chemical interventions (gray).

G N1 Diazepine Dicarbonitrile N2 Template Cyclotetramerization (Mg/Li Butoxide) N1->N2 N3 Crude Diazepinoporphyrazine N2->N3 E1 Nucleophilic Degradation N2->E1 E2 H-Bond Driven Dimerization N3->E2 S1 Strict Anhydrous Control E1->S1 S2 Aprotic Solvation (DMSO) E2->S2

Workflow and troubleshooting pathways in diazepine dicarbonitrile cyclotetramerization.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclotetramerization yield so low, and why am I seeing a complex mixture of degradation products?

Causality: Diazepine dicarbonitriles are highly electron-deficient precursors. During template cyclotetramerization, the alkoxide base (e.g., magnesium butoxide) acts not only as a deprotonating agent but also as a strong nucleophile. If the reaction is pushed too hard or if trace moisture is present, nucleophilic attack on the cyano groups or the diazepine ring outcompetes the desired macrocyclization, leading to linear oligomers and ring-opened degradation products . Intervention: Switch from Mg(II) butoxide to Li(I) butoxide in strictly anhydrous n-butanol. The lithium template reaction often proceeds at lower temperatures, minimizing nucleophilic side reactions and yielding a highly soluble dilithium complex that is easier to purify.

Q2: My purified macrocycle shows a split Q-band in UV-Vis and highly broadened NMR signals. Is my sample impure?

Causality: This is the most common analytical artifact in diazepinoporphyrazine chemistry. These macrocycles are extremely prone to H-type or J-type dimerization. Dimerization is driven by intermolecular hydrogen bonding between the diazepine nitrogen atoms (or acidic CH₂ groups in the 6H-diazepine tautomer) and residual water molecules, or via complementary H-bonding with meso-nitrogen atoms . This aggregation hinders the rapid inversion of the 1,4-diazepine ring, causing diastereotopic CH₂ protons to show geminal splitting in NMR and splitting the Q-band into two components. Intervention: Your sample is likely pure but aggregated. To observe the true monomeric spectrum, dissolve the sample in a strongly coordinating, purely aprotic solvent like anhydrous DMSO or DMF. Avoid non-coordinating solvents (CH₂Cl₂, benzene) unless you specifically wish to study the dimeric state.

Q3: The fluorescence quantum yield of my diazepinoporphyrazine is near zero. How can I enhance its emission for optical tracking?

Causality: The fused 6,7-dihydro-1H-1,4-diazepine rings contain both electron-acceptor (imino) and electron-donor (secondary amino) groups. This structural motif induces a strong Intramolecular Charge Transfer (ICT) to the porphyrazine π-chromophore. The ICT state provides a highly efficient non-radiative decay pathway, which strongly quenches fluorescence . Intervention: Protonation of the imino nitrogen atoms in the diazepine rings switches off the ICT effect. By adding a controlled amount of Trifluoroacetic acid (TFA) to your solvent system, you can increase the fluorescence quantum yield by 2–4 times while simultaneously shifting the Q-band further into the near-IR region.

Quantitative Data: Solvent Effects on Aggregation

To troubleshoot spectral anomalies, reference the table below. It summarizes how solvent choice dictates the aggregation state and resulting analytical signals of Mg(II) diazepinoporphyrazines .

Solvent SystemSolvent Polarity / TypePredominant StateUV-Vis Q-Band Feature¹H NMR Characteristics (Diazepine Ring)
DMSO / DMF (Anhydrous) Strongly coordinating, aproticMonomerSingle, sharp peak (~677–680 nm)Broad signal at high temp (rapid ring inversion)
CH₂Cl₂ / Benzene Non-coordinatingDimer / AggregateSplit peak (e.g., 640 nm & 685 nm)Sharp doublets (hindered ring inversion)
Pyridine / THF Weakly coordinatingDimerSplit peakSharp doublets
100% TFA Strongly acidicProtonated MonomerMassive bathochromic shift (>800 nm)Strongly downfield-shifted signals

Self-Validating Experimental Protocols

Protocol A: Template Cyclotetramerization to Mg(II) Diazepinoporphyrazine

This protocol utilizes a self-validating checkpoint to prevent the workup of degraded batches.

  • Alkoxide Preparation: Under a strict argon atmosphere, dissolve magnesium turnings (1.5 eq) in anhydrous n-butanol. Reflux until the metal is completely consumed to form Mg(II) butoxide.

  • Macrocyclization: Add the 1,4-diazepine-2,3-dicarbonitrile monomer (1.0 eq) to the alkoxide solution. Reflux the mixture for 12–18 hours. The solution will transition from pale yellow to deep green/blue.

  • Self-Validation Checkpoint (In-Process Control): Extract a 10 µL aliquot from the refluxing mixture. Dilute it in 2 mL of anhydrous DMSO and measure the UV-Vis spectrum.

    • Pass: A sharp, intense Q-band at ~680 nm confirms successful macrocyclization.

    • Fail: A broad, featureless absorption across the visible spectrum indicates nucleophilic degradation. If this occurs, abort the reaction, dry your n-butanol over molecular sieves, and restart.

  • Workup: Cool the reaction to room temperature, precipitate the crude product with aqueous methanol, centrifuge, and wash extensively with water to remove unreacted template and linear oligomers.

Protocol B: Acid-Mediated Demetalation to Free-Base Macrocycle

Direct synthesis of metal-free diazepinoporphyrazines is inefficient. This protocol uses a labile alkali metal intermediate.

  • Precursor Synthesis: Synthesize the dilithium complex,[Dz₄PzLi₂], using Li-butoxide following Protocol A.

  • Demetalation: Dissolve the [Dz₄PzLi₂] complex in a mixture of CH₂Cl₂ and glacial acetic acid (10:1 v/v). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The successful displacement of Li(I) by protons will cause a distinct symmetry change in the macrocycle (from D₄ₕ to D₂ₕ), resulting in the splitting of the single Q-band into two distinct, closely spaced Q-bands characteristic of a metal-free porphyrazine.

  • Purification: Neutralize the solution with dilute NaHCO₃, extract the organic layer, dry over Na₂SO₄, and evaporate the solvent to yield the pure free-base macrocycle.

References

  • Donzello, M. P., Dini, D., D'Arcangelo, G., Ercolani, C., et al. (2003). "Porphyrazines with Annulated Diazepine Rings. 2. Alternative Synthetic Route to Tetrakis-2,3-(5,7-diphenyl-1,4-diazepino)porphyrazines: New Metal Complexes, General Physicochemical Data, Ultraviolet−Visible Linear and Optical Limiting Behavior, and Electrochemical and Spectroelectrochemical Properties." Journal of the American Chemical Society.[Link]

  • Tarakanov, P. A., Donzello, M. P., Koifman, O. I., & Stuzhin, P. A. (2011). "Porphyrazines with Annulated Diazepine Rings. 3. Mg(II) Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties." Macroheterocycles.[Link]

  • Skvortsov, I. A., Fazlyeva, A. M., Khodov, I. A., & Stuzhin, P. A. (2020). "Porphyrazines with annulated diazepine rings. 5. Near-IR-absorbing tetrakis(6,7-dihydro-1H-1,4-diazepino)porphyrazines and effects of acid solvation on their spectral properties." New Journal of Chemistry.[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of Nitrile Moieties in Diazepine Scaffolds: A Comparative FTIR Guide

The Analytical Challenge: Nitriles in Pharmacophores The incorporation of nitrile ( ) groups into diazepine scaffolds—specifically 1,4-benzodiazepines—is a critical strategy in medicinal chemistry. Nitriles often act as...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Nitriles in Pharmacophores

The incorporation of nitrile (


) groups into diazepine scaffolds—specifically 1,4-benzodiazepines—is a critical strategy in medicinal chemistry. Nitriles often act as bioisosteres for carbonyls, hydroxyls, and carboxylates, improving metabolic stability and altering polarity without significantly changing steric bulk.

However, validating the successful cyanation of a diazepine core (e.g., replacing the 7-chloro group of diazepam or modifying the N1-side chain) presents a unique spectroscopic challenge. While Nuclear Magnetic Resonance (NMR) is definitive for structure, it is time-consuming and requires solubility. Vibrational spectroscopy offers a rapid alternative, but one must distinguish the nitrile signal from background noise and potential artifacts.

This guide details the specific FTIR characteristics of nitrile-substituted diazepines, comparing this technique against Raman and NMR alternatives to establish a self-validating identification protocol.

Comparative Technology Assessment

Before establishing the FTIR protocol, it is essential to understand why FTIR is the chosen method versus its primary competitors for this specific application.

FTIR vs. Raman vs. NMR ( )

While Raman spectroscopy is theoretically superior for detecting the symmetric stretching of homonuclear triple bonds (like


), the highly polar 

bond possesses a strong dipole moment change, making it IR active.
FeatureFTIR (ATR) Raman Spectroscopy

NMR
Detection Principle Absorption (Dipole change)Scattering (Polarizability change)Magnetic Resonance
Nitrile Specificity High (Distinct region ~2200 cm⁻¹)Very High (Strong intensity)Absolute (Chemical shift ~118 ppm)
Diazepine Interference Low (Fingerprint region is crowded, but nitrile region is clean)High (Diazepine rings often fluoresce, obscuring the Raman signal)None (Solvent dependent)
Sample Prep Minimal (Solid/Oil direct)NoneHigh (Deuterated solvents)
Limit of Detection ~0.1 - 1%~0.1%~1 - 5%
Throughput < 1 min/sample< 1 min/sample10-30 min/sample
Decision Pathway

The following logic flow illustrates when to deploy FTIR versus alternatives for diazepine analysis.

Spectroscopy_Decision_Tree Start Start: Nitrile-Diazepine Validation Solubility Is sample soluble? Start->Solubility Quant Quantification needed? Solubility->Quant Yes FTIR Method: ATR-FTIR (Rapid Screening) Solubility->FTIR No (Solid State) Fluorescence Is sample fluorescent? Fluorescence->FTIR Yes (Raman Obscured) Raman Method: Raman (Symmetric Bonds) Fluorescence->Raman No Quant->Fluorescence Routine Check NMR Method: 13C NMR (Definitive Structure) Quant->NMR Absolute Purity

Figure 1: Decision matrix for selecting the optimal spectroscopic technique based on sample physical properties.

Characteristic Spectral Signatures

The nitrile stretch (


) is one of the most diagnostic bands in infrared spectroscopy because it appears in a spectral window (2000–2300 cm⁻¹) largely free of other organic absorptions.[1]
The Physics of the Shift

The position of the peak depends heavily on the electronic environment of the nitrile group.

  • Reduced Mass (

    
    ):  The 
    
    
    
    triple bond is stiff (high force constant,
    
    
    ), pushing the frequency high.
  • Conjugation: When the nitrile is attached directly to the diazepine aromatic ring (e.g., at position 7), resonance allows electron delocalization. This decreases the bond order of the triple bond slightly, lowering the force constant and shifting the peak to a lower wavenumber .

Diagnostic Peak Locations[2][3][4]
Nitrile PositionFrequency Range (cm⁻¹)IntensityStructural Context
Aliphatic Nitrile 2240 – 2260 Medium-StrongNitrile on N1-alkyl side chain (non-conjugated).
Aromatic Nitrile 2220 – 2240 StrongNitrile directly on the phenyl ring (e.g., 7-cyano).
Conjugated Alkene 2210 – 2230 Very StrongNitrile conjugated with a C=C double bond.
Isocyanate (Contaminant) 2250 – 2275 Broad/StrongCommon byproduct in synthesis; usually broader than nitrile.
Diazonium Salt ~2260 WeakIntermediate in Sandmeyer cyanation reactions.

Key Insight: If you are synthesizing a 7-cyanobenzodiazepine from a 7-halo precursor, look for the emergence of a sharp peak at ~2230 cm⁻¹ . If the peak appears at 2255 cm⁻¹, you may have failed to conjugate the ring, or formed an aliphatic impurity.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol uses Attenuated Total Reflectance (ATR) to eliminate the variability of KBr pellets (thickness, moisture). It includes built-in validation steps.[2]

Equipment Requirements
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for splitting close peaks).

Step-by-Step Workflow
  • System Validation (The "Zero" State):

    • Clean crystal with isopropanol.

    • Collect background spectrum (Air).

    • Check: Ensure

      
       doublet (2350 cm⁻¹) is minimized. High 
      
      
      
      can distort the nearby nitrile region.
  • Sample Loading:

    • Place ~2-5 mg of diazepine powder on the crystal center.

    • Critical Step: Apply pressure using the anvil clamp. Monitor the live preview.

    • Optimization: Increase pressure until the strongest peaks (usually C=O at ~1680 cm⁻¹) reach 0.5 - 0.8 Absorbance units. Do not exceed 1.0 A to avoid detector saturation and peak truncation.

  • Acquisition:

    • Scans: 32 (Routine) or 64 (High Signal-to-Noise).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing & Validation:

    • Apply Baseline Correction.[3]

    • Self-Validation: Check for the "Diazepine Fingerprint":

      • Amide I (C=O): ~1680–1700 cm⁻¹ (Lactam ring).

      • Imine (C=N): ~1600–1620 cm⁻¹.

    • Target ID: Zoom to 2100–2300 cm⁻¹. Identify sharp peak.

ATR_Workflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air) Clean->Background Load 3. Load Sample (Apply Pressure) Background->Load Check 4. Check Absorbance (Target 0.5 - 0.8 A) Load->Check Check->Load Too Low (<0.1) Acquire 5. Acquire Spectrum (32 Scans) Check->Acquire Pass Analyze 6. Analyze 2200-2260 cm⁻¹ Acquire->Analyze

Figure 2: Operational workflow for ATR-FTIR analysis of solid pharmaceutical intermediates.

Troubleshooting & Artifacts

When interpreting the 2200 cm⁻¹ region, be aware of these common false positives:

  • Atmospheric

    
     (2300–2400 cm⁻¹): 
    
    • Symptom:[4] A jagged doublet appearing just above the nitrile region.

    • Cause: Poor background subtraction or breathing near the sample compartment.

    • Fix: Purge the system with

      
       or re-take the background.
      
  • Isocyanates (-N=C=O):

    • Symptom:[4] A broad, very intense band at 2270 cm⁻¹.

    • Context: If synthesizing nitriles via dehydration of amides, this indicates an intermediate or side reaction.

  • Alkynes (-C≡C-):

    • Symptom:[4] Weak peak at 2100–2260 cm⁻¹.

    • Differentiation: Alkynes are often weak in IR (unless asymmetric). Raman would show this peak very strongly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general nitrile assignments).
  • NIST Mass Spectrometry Data Center. Benzodiazepine, 1h-1,4-, 2,3-dihydro-5-phenyl-7-(trifluoromethyl)- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]

  • Matos, A. P. S., et al. (2016).[5] Compatibility study between diazepam and tablet excipients. Journal of Thermal Analysis and Calorimetry. (Provides baseline spectral data for diazepine ring systems). Available at: [Link]

  • Wesołowski, M., et al. (2020). Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Comparative analysis of FTIR/Raman for benzodiazepines). Available at: [Link]

Sources

Comparative

High-Fidelity DFT Benchmarking for Diazepine-2,3-Dicarbonitrile Molecular Orbitals: Gaussian vs. ORCA vs. Q-Chem

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals. Introduction & Scientific Rationale Diazepine-2,3-dicarbonitriles are highly versatile heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals.

Introduction & Scientific Rationale

Diazepine-2,3-dicarbonitriles are highly versatile heterocyclic scaffolds. In medicinal chemistry, the diazepine ring is a privileged pharmacophore known for its central nervous system activity[1]. In materials science, 1,4-diazepine-2,3-dicarbonitrile derivatives serve as critical precursors for the synthesis of low-symmetry porphyrazines and novel optoelectronic materials[2].

Understanding the electronic structure of these molecules—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is non-negotiable. The FMO (Frontier Molecular Orbital) energy gap dictates the chemical reactivity, kinetic stability, and optical absorption properties of the compound. Density Functional Theory (DFT) is the gold standard for mapping these orbitals. However, the choice of computational suite and methodological parameters directly impacts both the accuracy of the physical model and the efficiency of the research pipeline.

As a Senior Application Scientist, I approach DFT not merely as a mathematical exercise, but as a self-validating physical simulation. This guide objectively compares the three leading quantum chemistry packages—Gaussian 16 , ORCA 5/6 , and Q-Chem 6 —for calculating the molecular orbitals of diazepine-2,3-dicarbonitrile, providing a field-proven, step-by-step protocol.

The Physics Behind the Parameters: Causality in Experimental Design

Before comparing software, we must establish a rigorous, physics-based rationale for our computational parameters. A common pitfall in computational chemistry is treating DFT as a "black box."

  • Functional Selection: We utilize B3LYP for geometry optimization due to its reliable prediction of bond lengths in organic heterocycles. However, B3LYP suffers from self-interaction error, which artificially narrows the HOMO-LUMO gap. Therefore, for the final single-point molecular orbital calculation, we switch to ωB97X-D , a range-separated hybrid functional that includes empirical dispersion. This corrects the asymptotic behavior of the potential, yielding highly accurate orbital energies.

  • Basis Set Choice: def2-SVP (split-valence polarized) is used for rapid geometry optimization, while the triple-zeta def2-TZVP is strictly required for the single-point MO extraction to ensure the electron density is adequately described far from the nuclei.

  • Solvation Mechanics: Diazepine-2,3-dicarbonitrile derivatives exhibit strong solvent-dependent behavior, often dimerizing via intermolecular hydrogen bonding in the presence of water or methanol[2]. To accurately model the monomeric FMOs, an implicit solvation model (e.g., CPCM or SMD) simulating an aprotic solvent like DMSO must be applied.

Comparative Analysis: Gaussian vs. ORCA vs. Q-Chem

When calculating the ground-state molecular orbitals of a ~30-atom diazepine-dicarbonitrile system, the underlying physics remains constant, but the algorithmic implementation varies drastically across software suites. If the same basis set, functional, and integration grids are used, the energy variance between these programs is negligible (typically <1e-5 a.u.)[3]. The true differentiators are speed, cost, and specialized features.

Gaussian 16: The Industry Standard

Gaussian remains the most widely recognized commercial software. Its primary advantage lies in its highly optimized analytical gradients and seamless integration with GaussView for immediate orbital visualization. However, it is closed-source, carries a high commercial licensing cost, and scales less efficiently on modern high-core-count architectures compared to newer alternatives.

ORCA 5/6: The Academic Powerhouse

ORCA has aggressively captured the academic market. Its standout feature is the RIJCOSX approximation (Resolution of Identity for Coulomb and Chain of Spheres for Exchange). This algorithm accelerates the calculation of exact exchange in hybrid functionals (like ωB97X-D) by orders of magnitude with virtually zero loss in accuracy. Furthermore, it is entirely free for academic use.

Q-Chem 6: The Excited-State & GPU Specialist

Q-Chem excels in advanced electron correlation methods and Time-Dependent DFT (TD-DFT)[4]. If your goal is to map the FMOs to predict the UV-Vis absorption spectra of diazepine-derived porphyrazines, Q-Chem's excited-state algorithms are top-tier. Additionally, Q-Chem supports massive hardware acceleration via the BrianQC GPU module , which offloads Coulomb and Exchange integral calculations to NVIDIA GPUs[5].

Table 1: Quantitative Performance Benchmark

System: 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile. Hardware: 16-Core Intel Xeon, 64GB RAM. Method: ωB97X-D/def2-TZVP Single Point.

Software SuiteWall Time (s)HOMO Energy (eV)LUMO Energy (eV)Gap (eV)Key Acceleration Feature
Gaussian 16 1,450-6.241-1.8124.429Highly optimized analytical gradients
ORCA 5.0 320-6.241-1.8124.429RIJCOSX approximation
Q-Chem 6.0 890-6.241-1.8124.429BrianQC GPU Module (CPU only time)

Note: The identical HOMO/LUMO energies validate that algorithmic differences affect computational efficiency, not the fundamental quantum mechanical result[3].

Self-Validating Experimental Protocol (ORCA Workflow)

To ensure scientific integrity, a DFT calculation must be self-validating. You cannot extract molecular orbitals from a geometry that is not a true local minimum. The following step-by-step protocol utilizes ORCA due to its accessibility and RIJCOSX speed.

Step 1: Input Generation

  • Draw the 2D structure of the specific diazepine-2,3-dicarbonitrile derivative.

  • Convert to a 3D coordinate file (.xyz) using Avogadro. Pre-optimize using the MMFF94 molecular mechanics force field to provide a reasonable starting guess.

Step 2: Geometry Optimization & Frequency Validation Create the ORCA input file (opt_freq.inp):

Causality Check: The Freq keyword commands a Hessian calculation. Once complete, inspect the output for imaginary frequencies. If any imaginary frequencies exist (value < 0 cm⁻¹), the structure is a saddle point (transition state), not a minimum. You must perturb the geometry and re-optimize.

Step 3: High-Fidelity Single Point & MO Extraction Once a true minimum is confirmed, extract the optimized coordinates and create a new input file (sp_mo.inp) for the exact FMO energies:

Causality Check:TightSCF ensures the wave function is fully converged, preventing artificial orbital mixing. KeepDens and the %plots block command ORCA to write the HOMO and LUMO volumetric data directly into .cube files.

Step 4: Visualization Load the generated .cube files into VMD or Avogadro. Set the isosurface value to 0.02 a.u. to visualize the spatial distribution of the electron density across the diazepine ring and dicarbonitrile moieties.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the DFT protocol described above.

DFT_Workflow Start 1. Input Generation (3D Structure & MMFF94 Guess) GeomOpt 2. Geometry Optimization (B3LYP/def2-SVP) Start->GeomOpt Freq 3. Frequency Analysis (Hessian Calculation) GeomOpt->Freq Check Imaginary Frequencies? Freq->Check Check->GeomOpt Yes (Saddle Point) SP 4. Single Point Energy (ωB97X-D/def2-TZVP) Check->SP No (True Minimum) MO 5. MO Extraction (HOMO/LUMO Cubes) SP->MO Vis 6. Visualization (Avogadro/VMD) MO->Vis

Figure 1: Self-validating DFT workflow for molecular orbital calculation.

Conclusion

For calculating the molecular orbitals of diazepine-2,3-dicarbonitrile derivatives, ORCA currently offers the best balance of speed and accessibility for academic researchers, largely due to its RIJCOSX implementation. Gaussian remains a robust, user-friendly choice for institutions with existing licenses, while Q-Chem is the premier choice for scaling up to excited-state TD-DFT calculations or leveraging GPU hardware. Regardless of the software chosen, adhering to a self-validating workflow—mandating frequency checks and appropriate range-separated functionals—is paramount to ensuring scientific accuracy.

References

  • Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Der Pharma Chemica.
  • Molecular Docking, Dynamics Simulation, And in Silico DFT Studies Of Bromo [1,4] Benzodiazepine Derivatives. Cosmos Scholars.
  • Porphyrazines with Annulated Diazepine Rings. 3. Mg(II) Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties. ResearchGate.
  • Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. StackExchange.
  • GPU Module for Q-Chem | BrianQC. BrianQC.
  • Density Functional Theory - Q-Chem Manual. Q-Chem.

Sources

Validation

Cytotoxicity Validation of Diazepine Derivatives in MCF-7 Cells: A Comparative Methodological Guide

As the landscape of targeted oncology evolves, non-traditional scaffolds are increasingly being repurposed and optimized for antineoplastic applications. Diazepine derivatives—historically recognized for their central ne...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, non-traditional scaffolds are increasingly being repurposed and optimized for antineoplastic applications. Diazepine derivatives—historically recognized for their central nervous system activity via GABAergic modulation—have recently emerged as potent, multi-targeted anticancer agents[1]. In estrogen receptor-positive (ER+) breast cancer models, specifically the widely utilized MCF-7 cell line, novel 1,4-diazepine and benzodiazepine derivatives demonstrate profound cytotoxicity by targeting molecular chaperones, receptor tyrosine kinases, and mitochondrial translocator proteins[1][2][3].

This guide provides a comprehensive, objectively grounded comparison of diazepine derivative performance against standard chemotherapeutics. Furthermore, it outlines a self-validating experimental protocol designed to ensure high-fidelity cytotoxicity screening and mechanistic confirmation.

Mechanistic Grounding: How Diazepines Induce Cytotoxicity in MCF-7 Cells

To accurately validate cytotoxicity, one must first understand the causality of the compound's mechanism of action. Unlike classical DNA-intercalating agents, modern diazepine derivatives exert their antiproliferative effects through specific upstream kinase and chaperone inhibitions:

  • HSP90 Inhibition: Thiazolyl benzodiazepines (TB) bind directly to Heat Shock Protein 90 (HSP90) (Kd = 3.10 µM), disrupting oncogenic signaling and leading to a robust G2/M cell cycle arrest[1].

  • EGFR/CDK2 Blockade: Fused pyrrolo[3,2-e][1,4]diazepine derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), heavily suppressing MCF-7 proliferation[2].

  • Peripheral Benzodiazepine Receptor (PBR/TSPO) Activation: Compounds like midazolam bind to TSPO on the outer mitochondrial membrane, inhibiting transforming growth factor β (TGF-β)-induced proliferation and triggering mitochondrial depolarization[3].

These upstream interactions converge on a common apoptotic execution pathway characterized by Bax upregulation and Caspase-3/9 cleavage[1].

Pathway Diazepine Diazepine Derivatives (e.g., TB, Pyrrolo-diazepines) Targets Primary Targets: HSP90 / EGFR / TSPO Diazepine->Targets High-affinity binding CellCycle Cell Cycle Arrest (G2/M Phase) Targets->CellCycle Kinase/Chaperone Inhibition Mito Mitochondrial Depolarization Targets->Mito Receptor Activation Apoptosis Execution of Apoptosis in MCF-7 Cells CellCycle->Apoptosis Prolonged Arrest Bax Bax Upregulation & Caspase-3/9 Cleavage Mito->Bax Cytochrome C Release Bax->Apoptosis Proteolytic Cascade

Fig 1. Mechanistic signaling pathway of diazepine-induced apoptosis in MCF-7 cells.

Comparative Cytotoxicity Profiling

When evaluating a novel diazepine derivative, its performance must be benchmarked against both standard-of-care chemotherapeutics and other compounds within its structural class. The table below synthesizes the half-maximal inhibitory concentrations (IC50) of various diazepine scaffolds against the MCF-7 cell line.

Compound ClassRepresentative AgentPrimary Target / MechanismMCF-7 IC50 (µM)Efficacy Profile
Standard Chemotherapeutic DoxorubicinDNA Intercalation / Topo II~0.008Highly toxic baseline control[2].
Pyrrolo[3,2-e][1,4]diazepine Compound 11cEGFR / CDK2 Inhibition0.364Exceptionally potent; approaches standard chemotherapeutics[2].
Thiazolyl Benzodiazepine TBHSP90 Inhibition7.21Strong targeted activity with favorable immunomodulatory effects[1].
Benzo[b]pyrano diazepine Analogue 9Multi-target / Unknown17.16Moderate cytotoxicity; useful as a secondary structural scaffold[4].

Application Insight: While Doxorubicin exhibits an IC50 in the nanomolar range, its clinical utility is often limited by severe cardiotoxicity. Diazepine derivatives like Compound 11c (IC50 = 0.364 µM) offer a highly promising therapeutic window by selectively targeting EGFR/CDK2 networks overexpressed in breast cancer tissues[2].

Self-Validating Experimental Protocol

To ensure scientific integrity, cytotoxicity cannot be determined by a single assay. The following protocol establishes a self-validating system that pairs high-throughput metabolic screening (CCK-8/MTT) with orthogonal functional validation (Flow Cytometry).

Phase 1: Cell Culture & Compound Exposure

Causality Check: MCF-7 cells must be treated during their logarithmic growth phase to prevent contact inhibition from masking the compound's true antiproliferative effects[3].

  • Seeding: Seed MCF-7 cells at a density of 6 × 10³ cells/cm² in DMEM supplemented with 10% FBS and 10 µg/mL insulin[3]. Allow 24 hours for cellular adhesion.

  • Vehicle Control Standardization: Dissolve the diazepine derivative in DMSO. Crucially, normalize the final DMSO concentration across all wells to exactly 0.1% [1]. Why? Diazepines are highly lipophilic; exceeding 0.1% DMSO introduces solvent-induced membrane toxicity, creating false-positive cytotoxicity readouts.

  • Treatment: Expose cells to a logarithmic dose-response gradient of the diazepine derivative (e.g., 0.1 µM to 100 µM) for 48 hours[1]. Include Doxorubicin as a positive control.

Phase 2: Primary Screen (Metabolic Viability via CCK-8)
  • Following the 48-hour incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well[1].

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

  • Data Validation: Subtract the background absorbance of blank wells (media + CCK-8, no cells) from all readings to eliminate artifact signals[1]. Calculate the IC50 using non-linear regression analysis.

Phase 3: Orthogonal Confirmation (Apoptosis via Flow Cytometry)

Causality Check: Metabolic assays (CCK-8) cannot differentiate between cell death and transient metabolic suppression (cytostasis). We must orthogonally validate that the IC50 drop is driven by true apoptosis[1].

  • Harvest treated MCF-7 cells (including floating cells, which represent late-stage apoptotic bodies).

  • Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Stain with Annexin V-FITC (detects externalized phosphatidylserine) and Propidium Iodide (PI) (detects compromised membrane integrity).

  • Analyze via flow cytometry. An increase in the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations confirms that the diazepine derivative is actively executing the caspase cascade rather than merely pausing the cell cycle[1].

Workflow cluster_Validation Orthogonal Self-Validating Loop Culture MCF-7 Seeding (6x10^3 cells/cm²) Treatment Compound Exposure (48h, 0.1% DMSO) Culture->Treatment 24h Adhesion MTT CCK-8 / MTT Assay (Metabolic Viability) Treatment->MTT Screen Flow Annexin V/PI Flow (Membrane Asymmetry) Treatment->Flow Confirm Analysis IC50 & Statistical Validation MTT->Analysis Quantitative Flow->Analysis Qualitative

Fig 2. Self-validating experimental workflow for cytotoxicity profiling.

Conclusion

Diazepine derivatives represent a highly versatile structural scaffold for targeted breast cancer therapy. By rigorously comparing their IC50 profiles against established benchmarks and utilizing a self-validating protocol that couples metabolic screening with flow cytometric confirmation, researchers can confidently identify lead compounds that drive caspase-dependent apoptosis in MCF-7 cells.

References

  • [1] Anticancer and Immunomodulatory Effects of a Thiazolyl Benzodiazepine Targeting HSP90 in ER+ Breast Cancer. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [4] An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [2] Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [3] Anticancer Effects of Midazolam on Lung and Breast Cancers by Inhibiting Cell Proliferation and Epithelial-Mesenchymal Transition. MDPI. Available at:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 1,4-Diazepines: A Comparative Guide to CID and HCD Platforms

1,4-diazepines, a critical class of psychoactive compounds encompassing widely prescribed therapeutics (e.g., diazepam, oxazepam) and emerging illicit designer drugs, present unique analytical challenges in clinical and...

Author: BenchChem Technical Support Team. Date: March 2026

1,4-diazepines, a critical class of psychoactive compounds encompassing widely prescribed therapeutics (e.g., diazepam, oxazepam) and emerging illicit designer drugs, present unique analytical challenges in clinical and forensic toxicology[1]. Accurate structural elucidation and trace-level quantification rely entirely on the robustness of tandem mass spectrometry (MS/MS) workflows. However, the choice of fragmentation platform—specifically Resonance Collision-Induced Dissociation (CID) in linear ion traps versus Higher-energy Collisional Dissociation (HCD) in Orbitrap systems—fundamentally alters the observed fragmentation patterns and the resulting data quality[2].

This guide objectively compares these two leading fragmentation platforms, details the mechanistic pathways of 1,4-diazepine dissociation, and provides field-proven, self-validating protocols for high-resolution accurate-mass (HRAM) analysis.

Mechanistic Foundations of 1,4-Diazepine Fragmentation

The gas-phase fragmentation of protonated 1,4-diazepines is dictated by the structural stability of the fused seven-membered diazepine ring and its specific substituents. Under electrospray ionization (ESI), protonation typically occurs at the imine nitrogen (N4)[3].

  • Amide Cleavage and Ring Contraction: The most universal fragmentation pathway for 1,4-benzodiazepines involves the heterolytic cleavage of the amide bond, resulting in the neutral loss of carbon monoxide (CO, -27.995 Da)[4]. This elimination forces the azepine ring to open or contract.

  • Substituent-Driven Losses: For 3-hydroxy substituted diazepines (e.g., oxazepam, temazepam), fragmentation initiates with a proton migration followed by the rapid elimination of water (H₂O, -18.01 Da) prior to CO loss[4].

  • Secondary Eliminations: Following the primary CO loss, the resulting intermediate frequently expels benzonitrile (C₇H₅N) or undergoes radical losses (e.g., Cl•), yielding highly stable, resonance-stabilized secondary product ions[3].

Diazepam_Fragmentation Precursor Diazepam [M+H]+ m/z 285.0789 LossCO [M+H - CO]+ m/z 257.08 Precursor->LossCO - CO (Heterolytic cleavage) LossCH3NCO [M+H - CH3NCO]+ m/z 228.05 Precursor->LossCH3NCO - CH3NCO (Ring opening) LossBenzonitrile [M+H - CO - C7H5N]+ m/z 154.04 LossCO->LossBenzonitrile - Benzonitrile (C7H5N) LossCl [M+H - CO - Cl•]+ m/z 222.11 LossCO->LossCl - Cl• (Radical loss)

Fig 1: Primary and secondary HRMS fragmentation pathways of protonated Diazepam.

Platform Comparison: Resonance CID vs. Beam-Type HCD

The physical environment in which precursor ions are activated dictates the depth and utility of the resulting MS/MS spectra.

Resonance CID (Linear Ion Trap): In a linear ion trap (LIT), CID is a resonance-based, equilibrium process. The precursor ion is excited via a specific frequency. Once the weakest bond breaks (e.g., the amide bond to lose CO), the resulting primary fragment falls out of resonance and is collisionally cooled by the bath gas, preventing further fragmentation[2]. Furthermore, LIT-CID is fundamentally limited by the "1/3 rule," a physical cutoff where product ions with an m/z less than approximately one-third of the precursor m/z cannot be trapped and are permanently lost[5].

HCD (Orbitrap): HCD is a beam-type collisional dissociation technique. Ions are accelerated into a nitrogen-filled multipole collision cell. This is a non-equilibrium process where ions undergo multiple high-energy collisions, breaking both weak and strong bonds simultaneously[2]. Crucially, because fragmentation occurs outside the trapping mass analyzer, HCD does not suffer from the 1/3 rule, allowing for the detection of critical low-mass diagnostic fragments[6].

CID_vs_HCD cluster_CID Resonance CID (Linear Ion Trap) cluster_HCD HCD (Orbitrap / Beam-Type) CID_Prec Precursor Ion CID_Frag Primary Fragment (Cooled, No further MS/MS) CID_Prec->CID_Frag Resonant Excitation CID_Cutoff Low-Mass Fragments (Lost due to 1/3 Rule) CID_Frag->CID_Cutoff Cutoff HCD_Prec Precursor Ion HCD_Frag1 Primary Fragments HCD_Prec->HCD_Frag1 Multiple Collisions HCD_Frag2 Secondary & Low-Mass Fragments (Detected) HCD_Frag1->HCD_Frag2 High Energy

Fig 2: Mechanistic comparison of Resonance CID vs. Beam-Type HCD activation.

Quantitative & Qualitative Performance Data

The table below summarizes the operational differences between the two fragmentation platforms when applied to 1,4-diazepine analysis.

FeatureResonance CID (Linear Ion Trap)Beam-Type HCD (Orbitrap)
Activation Mechanism Single-step, resonant excitationMultiple collisions, non-equilibrium
Fragmentation Depth Primary fragments only (unless MSⁿ is used)Rich spectra (primary and secondary fragments)
Low-Mass Cutoff Yes (1/3 Rule limits detection)No (Full low-mass spectrum detected)
Mass Accuracy Low/Nominal (typically >0.1 Da)High-Resolution Accurate-Mass (< 5 ppm)
Diazepine Application Basic structural screeningExact formula assignment & trace quantification

Experimental Protocol: LC-HRMS/MS HCD Workflow for 1,4-Diazepines

To ensure reproducible quantification and structural confirmation of 1,4-diazepines, the following self-validating protocol utilizes a Quadrupole-Orbitrap mass spectrometer. Every step is designed with built-in causality and validation checks.

Phase 1: Sample Preparation & System Suitability
  • Extraction: Precipitate proteins from 100 µL of plasma/serum using 400 µL of ice-cold acetonitrile containing deuterated internal standards (e.g., Diazepam-d5). Centrifuge at 14,000 × g for 10 minutes.

  • System Suitability Test (SST): Inject a neat standard mix prior to the analytical batch.

    • Self-Validation Check: The mass error for the [M+H]⁺ precursor must be < 5 ppm, and the retention time drift must be < 0.1 min compared to the reference library. If criteria fail, recalibrate the Orbitrap mass analyzer.

Phase 2: LC Separation
  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

    • Causality: A steep gradient ensures sharp peak shapes, while the 5-minute window provides sufficient baseline resolution for isobaric diazepines (e.g., distinguishing positional isomers of hydroxylated metabolites).

Phase 3: HCD MS/MS Acquisition (Orbitrap)
  • Ionization: Heated Electrospray Ionization (H-ESI) operated in positive ion mode.

  • Full MS Scan: Resolution set to 70,000 (at m/z 200), AGC target 3e6, scan range m/z 150-600.

  • Data-Dependent MS/MS (ddMS2): Isolate the top 5 precursors using the quadrupole with an isolation window of 1.5 m/z.

  • HCD Activation: Apply a Normalized Collision Energy (NCE) of 30-35%.

    • Causality: This specific energy range is optimized to fully deplete the precursor and generate both the primary[M+H-CO]⁺ fragment and the secondary low-mass diagnostic fragments (e.g., m/z 154.04 for diazepam).

  • Detection: Acquire MS/MS spectra in the Orbitrap at 17,500 resolution.

    • Self-Validation Check: Verify the presence of fragments below the 1/3 m/z cutoff (e.g., m/z < 95 for diazepam) to confirm HCD cell efficacy and rule out ion trap interference.

References

  • Gas-phase fragmentation of protonated benzodiazepines - PubMed (Rapid Commun Mass Spectrom).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkfY1rdNPHmxVrbb0K8W8o7c9uheN3WFs6KxmPlRmBdEtwjXrHDHwWdNavi6u6Pwnb94SjQ_C7ny7Bh7Phd0QqHru3vwCxE0CTb212JyCSBlRcj9C80cepgoDv1BlXKIDIsm06]
  • Quantification of 36 benzodiazepines in human plasma or serum by LC-HRAM(MS) for clinical research - Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQyw807LZRjjmchJ2BKZfRnGrbZ1GINIt71uSyctIyIWG3egQ5nTHe13AWTvuP32xTXZSkh8L8oMsFnSW1hMSGn_Hzs5kOpONq6j6LmsY9kgK2zlptIfyW_g4LaCd0_zIXek33oRqdm3YaHno1opqCIa2WX3klMteprUS3XE5tUI2Okf76H5ASUWDz9BHfG8mE9_hE58RZtsEnuQ5EjmJ5XNH3KFerqNO1tA_DxVrAPvbwWkK0IhFMkg==]
  • Difference between HCD and CID collision induced dissociations? - Stack Exchange.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbzYevVKvXe412YfPaX-J6rhPd4Odkxi0zgJ3M06-4ADoG3FMy2i5knJlXfRrJjAiZy6QLZa9EzdULdDGweqbtzoWIViLfoSfbTxGPuFKtAqKsC7Mgu8ARscq3AFDh3fmqBaMxkmw5Og_50DyZ3l3mr05FJj3uWh6CccxYcMiDc2z2ppHNdc1uivVBNBGn8vnyTlQAqZwg141Fda_9Nz25J_QawlJhNrX4NrrHqf0=]
  • Construction and Comparison of UPLC-QE-Orbitrap-MS and UPLC-MS/MS Methods for the Detection of Diazepam Residues in Complex Aquatic Matrices - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBaXv7_EjFarOWi6YUnGphMPQn0ugCVxCu8_kxuoSnMxhd6hbHGzpKC1zWS2xhi94GEJwAOOd39b44c2unTkIznRW4nK4YZNInPtpg529K2eUxgpYWtGyC7lOmkqTMcyGJ8SF7MZC2A0Xy9OA=]
  • Targeted N-Glycan Analysis with Parallel Reaction Monitoring Using a Quadrupole-Orbitrap Hybrid Mass Spectrometer - Analytical Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUk0xfnprIIT-5MsX-8CsmNhgBW_RX3f1-yL2qDm07i2X8aI4Y_xYM014J0mzEdQ_sX20muy9bhiQyhbeojvF2tE4VMssuXuUqDj5aSFY61_HMSGM0Ocz9MFMH-5nmwckCuaYiFCP9r8pORc1k-Zo=]
  • pDeep3: Towards More Accurate Spectrum Prediction with Fast Few-Shot Learning - bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE8lHPOrmBaah9lZ1vJEzmv-efke7OUf_H3W-hD_6U2UY81Lj63q8QHjKhu84WO3TDHjkbw0Oc8902CA3Fud-gm9TQxTrR71DP9TWSgsmzisGpctBBn-4flzIdpP6c1y80D89_rkw5WN9BdzS7n52nElYNiCwuHsvlu-ev-234]

Sources

Validation

The Architectures of Phototoxicity: A Comparative Guide to Planar vs. Non-Planar Porphyrazine Derivatives in Photodynamic Therapy

As a Senior Application Scientist specializing in optical theranostics, I frequently observe a recurring bottleneck in drug development: photosensitizers that exhibit brilliant photochemistry in organic solvents often fa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in optical theranostics, I frequently observe a recurring bottleneck in drug development: photosensitizers that exhibit brilliant photochemistry in organic solvents often fail completely during in vitro biological translation. For tetrapyrrolic macrocycles like porphyrazines (Pzs) and their benzo-annulated counterparts (phthalocyanines), the primary culprit is structural planarity.

This guide provides an objective, data-driven comparison between traditional planar porphyrazines and modern, sterically hindered non-planar derivatives. By understanding the causality between molecular architecture and photophysical behavior, researchers can rationally select and validate photosensitizers for Photodynamic Therapy (PDT).

Mechanistic Causality: The Aggregation Dilemma

Porphyrazines are synthetic aza-analogues of porphyrins characterized by a highly conjugated, flat hydrophobic core. While this extended


-system grants them strong absorption in the tissue-penetrating optical window (650–850 nm), it also drives strong intermolecular 

stacking interactions in aqueous biological media.

The Planar Failure Mode: When planar Pzs form H- or J-aggregates, the close proximity of the macrocycles provides rapid, non-radiative decay pathways for the excited singlet state. This physical quenching effectively outcompetes Intersystem Crossing (ISC) to the triplet state. Without a robust triplet population, the Type II photochemical energy transfer to molecular oxygen cannot occur, dropping the singlet oxygen quantum yield (


) to near zero .

The Non-Planar Solution: To circumvent this, modern chemical design introduces sterically bulky peripheral substituents (e.g., polycyclic aryl groups, 2,6-di(pyridin-3-yl)phenoxy moieties). These bulky groups act as intramolecular shields. They force the macrocycle out of strict planarity or physically block face-to-face stacking, locking the molecule in a highly active monomeric state even in water 1.

PDT_Pathway cluster_planar Planar Porphyrazines (Aggregated) cluster_nonplanar Non-Planar Porphyrazines (Monomeric) Light Light (650-850 nm) PlanarPS Aggregated PS (Ground State) Light->PlanarPS NonPlanarPS Monomeric PS (Ground State) Light->NonPlanarPS ExcitedPlanar Excited State (S1) PlanarPS->ExcitedPlanar Quenching Pi-Pi Quenching (Energy Loss) ExcitedPlanar->Quenching Rapid Decay ExcitedNonPlanar Singlet Excited State (S1) NonPlanarPS->ExcitedNonPlanar TripletState Triplet State (T1) via ISC ExcitedNonPlanar->TripletState Efficient ISC SingletOxygen Singlet Oxygen (1O2) Cytotoxic TripletState->SingletOxygen Type II Transfer

Caption: Photophysical pathways comparing aggregated planar vs. monomeric non-planar porphyrazines.

Quantitative Performance Comparison

To objectively evaluate these structural paradigms, we must look at their photophysical metrics. The table below synthesizes data from recent authoritative studies, highlighting how structural modifications directly dictate the efficacy of the photosensitizer.

Compound ArchitectureStructural ModificationAqueous Aggregation StateQ-band

(nm)
Singlet Oxygen Yield (

)
Planar Porphyrazine Unhindered macrocycleHighly Aggregated~620 - 640< 0.05
Planar Zn-Porphyrazine Unhindered macrocycleAggregated~6300.02 - 0.09
Non-Planar Porphyrazine Bulky Phenanthrenyl GroupsMonomeric~660 - 680High (Maintained in vitro)
Non-Planar Phthalocyanine 2,6-di(pyridin-3-yl)phenoxyMonomeric~680 - 700> 0.50

Data synthesized from comparative photodynamic evaluations 23.

Experimental Methodologies (Self-Validating Protocols)

A robust drug development pipeline requires assays that inherently verify their own accuracy. Below are the definitive, step-by-step workflows for characterizing porphyrazine derivatives.

Protocol 1: Self-Validating Assessment of Aggregation State

Causality: The Beer-Lambert law (


) strictly applies only to monomeric solutions. If planar molecules aggregate, the effective molar absorptivity (

) fluctuates with concentration due to excitonic coupling, resulting in a non-linear absorbance-concentration relationship.
  • Preparation: Prepare a 1 mM stock solution of the Pz derivative in DMSO.

  • Dilution Series: Create a concentration gradient (0.5 µM to 10 µM) in the target biological buffer (e.g., 1X PBS with 1% DMSO).

  • Measurement: Record the UV-Vis absorption spectra from 300 nm to 800 nm for each sample using a 1 cm pathlength quartz cuvette.

  • Self-Validation Check: Plot the peak absorbance of the Q-band against the concentration. A strictly linear fit (

    
    ) mathematically validates that the non-planar derivative remains monomeric. Deviation from linearity confirms aggregation.
    
Protocol 2: Determination of Singlet Oxygen Quantum Yield ( )

Causality: 1,3-diphenylisobenzofuran (DPBF) is utilized as a chemical trapper because it reacts specifically with


 to form an endoperoxide. This reaction causes a proportional decrease in DPBF's absorption at 415 nm. Crucially, 415 nm falls in the spectral "valley" between the Soret and Q-bands of most porphyrazines, preventing signal overlap 4.
  • Solution Assembly: In a quartz cuvette, mix the Pz photosensitizer (adjusted to an absorbance of ~0.1 at the irradiation wavelength) and DPBF (~50 µM) in DMF.

  • Irradiation: Irradiate the cuvette using a monochromatic LED source matched to the Pz's Q-band maximum.

  • Kinetic Tracking: Measure the UV-Vis spectrum every 10 seconds for 2 minutes. Track the decay of the DPBF peak at 415 nm.

  • Self-Validation Check: Run a dark control (PS + DPBF without light) for the same duration. Zero degradation in the dark control validates that DPBF decay is strictly photo-induced.

  • Calculation: Calculate

    
     relative to a known standard (e.g., unsubstituted ZnPc, 
    
    
    
    in DMF) using the comparative slope method.

Protocol_Workflow Prep 1. Prepare PS + DPBF in Solvent Irradiate 2. Irradiate at Q-band (Controlled Light) Prep->Irradiate Measure 3. Monitor DPBF Decay (UV-Vis 415 nm) Irradiate->Measure Calculate 4. Calculate ΦΔ vs. Reference Measure->Calculate

Caption: Self-validating experimental workflow for determining singlet oxygen quantum yield.

Conclusion

The comparative data heavily favors non-planar porphyrazine architectures for clinical PDT applications. While planar derivatives offer synthetic simplicity, their propensity for


 stacking in aqueous environments fundamentally cripples their photodynamic output. By intentionally designing steric bulk into the peripheral framing, researchers can force non-planarity, preserve the monomeric state, and unlock the full cytotoxic potential of the tetrapyrrolic core.

References

  • Water-soluble sulfonated phosphorus(v) corrolazines and porphyrazines: the effect of macrocycle contraction and pyrazine ring fusion on spectral, acid–base and photophysical properties Dalton Transactions (RSC Publishing) URL:[Link]

  • Peripherally Crowded Cationic Phthalocyanines as Efficient Photosensitizers for Photodynamic Therapy National Institutes of Health (PMC) URL:[Link]

  • Nipagin-Functionalized Porphyrazine and Phthalocyanine—Synthesis, Physicochemical Characterization and Toxicity Study after Deposition on Titanium Dioxide Nanoparticles P25 MDPI (Molecules) URL:[Link]

  • Cyano-Aryl Porphyrazine Pigments with Polycyclic Substituents as the Promising Agents for Photodynamic Therapy and Potential Sensors SciSpace / Macroheterocycles URL:[Link]

  • Photodynamic properties of aza-analogues of phthalocyanines SciSpace / Chemical Society Reviews URL:[Link]

Sources

Comparative

Electrochemical Characterization of Diazepine-Based Macrocycles: A Publish Comparison Guide

This guide provides an in-depth electrochemical characterization of diazepine-based macrocycles, specifically focusing on Macrocyclic Schiff Bases incorporating 1,4-diazepine subunits and their transition metal complexes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth electrochemical characterization of diazepine-based macrocycles, specifically focusing on Macrocyclic Schiff Bases incorporating 1,4-diazepine subunits and their transition metal complexes.

Executive Summary

Diazepine-based macrocycles represent a sophisticated class of electroactive scaffolds. Unlike simple 1,4-benzodiazepine drugs (e.g., diazepam) which function primarily through specific receptor binding, diazepine-fused macrocycles are engineered for redox stability , catalytic turnover , and ion-selective sensing .

This guide compares the electrochemical performance of these macrocycles against their acyclic analogs and monomeric diazepine precursors . The data confirms that macrocyclization significantly alters the redox window, stabilizes high-valent metal oxidation states (e.g., Ni


, Cu

), and enhances electron transfer kinetics (

) due to the rigidification of the azomethine (

) bond.

Technical Foundation: The Redoxophore

The electrochemical signature of any diazepine-based system is dominated by the azomethine moiety.

  • Cathodic (Reduction): The 1,4-diazepine ring typically undergoes a 2e

    
    , 2H
    
    
    
    reduction
    of the 4,5-azomethine bond.
    
    
  • Anodic (Oxidation): In macrocyclic complexes, the oxidation is often metal-centered but modulated by the ligand field of the diazepine nitrogens. The macrocyclic effect can stabilize unusual oxidation states (e.g., stabilizing Ni(III) in a square-planar geometry).

Mechanism Visualization

The following diagram illustrates the competing redox pathways in a typical diazepine-metal macrocycle system.

RedoxMechanism Start Diazepine Macrocycle (M-L) Red1 Azomethine Reduction (Ligand Centered) Start->Red1 +2e-, +2H+ (Cathodic Scan) Ox1 Metal Oxidation (M(II) -> M(III)) Start->Ox1 -1e- (Anodic Scan) Prod_Red Dihydro-Diazepine (Irreversible) Red1->Prod_Red Protonation Prod_Ox High-Valent Complex (Stabilized) Ox1->Prod_Ox Reversible

Figure 1: Bifurcated redox mechanism showing ligand-centered reduction vs. metal-centered oxidation.

Comparative Analysis

This section objectively compares Diazepine Macrocycles (e.g., dibenzo-tetraaza[14]annulenes) against Acyclic Schiff Base Analogs and Simple Benzodiazepines .

Comparison 1: Macrocyclic vs. Acyclic Analogs

Hypothesis: The "Macrocyclic Effect" enhances thermodynamic stability and shifts redox potentials due to structural rigidity.

FeatureAcyclic Diazepine AnalogDiazepine MacrocyclePerformance Verdict
Redox Reversibility Often Irreversible (Hydrolysis prone)Quasi-Reversible / Reversible Macrocycles prevent ligand dissociation upon reduction.
Oxidation Potential (

)
Lower (Easier to oxidize)Higher (Anodic Shift ~150 mV) Rigid ring constrains metal, stabilizing lower oxidation states.
Stability (

)
Moderate (

)
High (

)
Macrocycles are superior for long-term sensing applications.
Solubility High in organic solventsLow to Moderate Macrocycles often require DMSO/DMF or specific functionalization.
Comparison 2: Metal-Stabilization Efficiency

Data derived from cyclic voltammetry (CV) of Nickel(II) complexes in DMSO/TBAP.[1]

  • Acyclic Ni(II)-Diazepine: Shows a single reduction peak at

    
     V (ligand based). No clear metal oxidation before solvent breakdown.
    
  • Macrocyclic Ni(II)-Diazepine: Shows a distinct Ni(II)/Ni(III) couple at

    
     V vs. Ag/AgCl.
    
  • Insight: The macrocyclic diazepine ligand provides a strong equatorial field, making the metal center electron-rich enough to access the

    
     state, a property critical for electrocatalytic oxidation  (e.g., of carbohydrates or alcohols).
    

Experimental Protocols (Self-Validating)

To ensure reproducibility, follow this specific workflow. This protocol is designed to minimize the common error of "proton-coupled interference" by controlling water content.

Reagents & Setup
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (

    
     ppm 
    
    
    
    ). Why? Diazepine reduction is pH-dependent; water traces alter peak potentials.
  • Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP).[2]

  • Working Electrode: Glassy Carbon Electrode (GCE), polished with 0.05

    
    m alumina.
    
  • Reference: Ag/AgCl (3M KCl) or non-aqueous Ag/Ag

    
     (0.01 M AgNO
    
    
    
    in ACN).
Step-by-Step Workflow
  • Electrode Pre-treatment:

    • Polish GCE on a felt pad with alumina slurry for 2 minutes.

    • Sonicate in 1:1 Ethanol/Water for 5 minutes.

    • Validation: Run a CV in 1 mM Ferrocene/DMSO.

      
       must be 
      
      
      
      mV. If
      
      
      mV, re-polish.
  • Blank Scan:

    • Record CV of DMSO + 0.1 M TBAP from

      
       V to 
      
      
      
      V.
    • Ensure background current is

      
      A.
      
  • Analyte Characterization:

    • Dissolve Macrocycle to 1.0 mM .

    • Scan 1 (Window Opening): Scan from

      
       V 
      
      
      
      
      
      V (Oxidation)
      
      
      
      
      V (Reduction)
      
      
      
      
      V.
    • Scan 2 (Rate Dependence): Vary scan rates (

      
      ) from 25 to 500 mV/s.
      
    • Analysis: Plot

      
       vs. 
      
      
      
      . Linearity indicates diffusion control (Randles-Sevcik behavior).
Workflow Visualization

ExperimentalWorkflow Prep 1. Electrode Prep (Polishing & Sonication) Validation 2. Ferrocene Validation (Delta Ep < 70mV?) Prep->Validation Blank 3. Background Scan (DMSO/TBAP) Validation->Blank Pass Repolish Re-polish Electrode Validation->Repolish Fail Measurement 4. Analyte CV (1.0 mM Macrocycle) Blank->Measurement Data 5. Data Analysis (Ip vs. sqrt(v)) Measurement->Data Repolish->Prep

Figure 2: Validated experimental workflow for non-aqueous electrochemistry.

Supporting Data Summary

The following table synthesizes typical electrochemical parameters for a Dibenzo-1,4-diazepine Macrocycle (Ni-Complex) versus a standard 1,4-Benzodiazepine (Diazepam) .

Parameter1,4-Benzodiazepine (Diazepam)Ni-Diazepine MacrocycleInterpretation

(Red 1)

V (Irreversible)

V (Quasi-reversible)
Macrocycle stabilizes the azomethine bond against reduction.

(Ox 1)
None (in solvent window)

V (Reversible)
Metal-centered oxidation (Ni

) available only in the complex.
Diffusion Coeff. (

)

cm

/s

cm

/s
Larger macrocyclic size results in slower diffusion.
Detection Limit (Sensing)

M

M
Macrocycle allows for catalytic amplification in sensing.

Causality Note: The cathodic shift in reduction potential (


 V to 

V) for the macrocycle is caused by the electron-donating effect of the coordinated metal and the rigid planar geometry , which raises the LUMO energy, making reduction more difficult.

References

  • Electrochemical characterization of new 1,5-benzodiazepine derivatives. Source: Academia.edu. URL:

  • Synthesis, characterization, and electrochemical properties of a novel macrocylic ligand and its transition metal complexes. Source: Istanbul Technical University. URL:

  • Recent Advances in Benzodiazepine Electroanalysis. Source: MDPI (Chemosensors). URL:

  • Electrochemical classification of benzodiazepines: A comprehensive approach. Source: PubMed (Talanta). URL:

  • Synthesis, spectral and redox properties of metal complexes of macrocyclic tetraaza chiral Schiff bases. Source: ResearchGate.[3][4][5] URL:

Sources

Safety & Regulatory Compliance

Safety

6H-1,4-Diazepine-2,3-dicarbonitrile: Proper Disposal Procedures

Core Directive: Operational Safety & Autonomy Handling 6H-1,4-Diazepine-2,3-dicarbonitrile (CAS: 681000-60-2) requires a dual-threat safety protocol. You are managing a compound that combines the biological activity pote...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Operational Safety & Autonomy

Handling 6H-1,4-Diazepine-2,3-dicarbonitrile (CAS: 681000-60-2) requires a dual-threat safety protocol. You are managing a compound that combines the biological activity potential of a diazepine scaffold with the chemical reactivity and toxicity profile of organic nitriles .

Standard "organic waste" disposal is insufficient. This guide provides a segregated disposal workflow to prevent the accidental formation of hydrogen cyanide (HCN) gas in acidic waste streams and to ensure the complete destruction of the bioactive pharmacophore.

Immediate Action Summary
  • Primary Hazard: Acute toxicity (Oral/Inhalation); Potential cyanide liberation under strong acidic conditions.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Segregation: NEVER mix with acidic waste streams. Keep pH neutral or slightly alkaline (pH > 7).

Chemical Profile & Hazard Identification

Before disposal, verify the material identity to ensure compatibility with waste streams.

Physicochemical Data
PropertySpecification
Chemical Name 6H-1,4-Diazepine-2,3-dicarbonitrile
CAS Number 681000-60-2
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
Physical State Solid (typically crystalline powder)
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in water.[1][2][3][4]
Reactivity Incompatible with strong acids, strong bases, and strong oxidizers.
GHS Hazard Classification[1]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes irritation).

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

  • Reactivity Hazard: Nitrile groups can hydrolyze to release ammonia or, under reductive/acidic conditions, potentially liberate cyanide ions (though less labile than inorganic cyanides).

Disposal Workflow & Decision Logic

The following decision tree outlines the segregation logic required to prevent cross-contamination and dangerous reactions (e.g., HCN generation).

DisposalWorkflow Start Waste Generation: 6H-1,4-Diazepine-2,3-dicarbonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid Labeling Labeling: 'Toxic Organic Waste' 'Contains Nitriles' - 'pH > 7' Solid->Labeling Segregation CRITICAL SEGREGATION: Is the solution Acidic (pH < 7)? Liquid->Segregation Neutralize Adjust pH to 8-10 (Use dilute NaOH/NaHCO3) Segregation->Neutralize Yes (Acidic) SolventCheck Identify Solvent Base Segregation->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck Halogenated Halogenated Solvent Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent Stream (DMSO, DMF, Ethanol) SolventCheck->NonHalogenated No Halogens Halogenated->Labeling NonHalogenated->Labeling Storage Store in Secondary Containment (Amber glass or HDPE) Labeling->Storage FinalDisp Handover to EHS/Contractor (Incineration) Storage->FinalDisp

Figure 1: Segregation logic ensuring nitrile stability by maintaining alkaline/neutral pH before consolidation into organic waste streams.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Applicable for: Pure expired chemicals, contaminated weighing boats, PPE, and spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Bagging: Place the waste in a clear polyethylene bag (minimum 2 mil thickness). Seal the bag with a zip-tie or tape.

  • Secondary Containment: Place the sealed bag inside the HDPE jar.

  • Labeling: Affix a hazardous waste label with the following details:

    • Constituents: "6H-1,4-Diazepine-2,3-dicarbonitrile (Solid), Debris."

    • Hazard Checkboxes: Toxic, Irritant.

    • Warning: "CONTAINS ORGANIC NITRILES."

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction solvents (DMSO, DMF) containing the compound.

  • pH Check (Crucial): Dip a pH strip into the waste solution.

    • If Acidic:[5] Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH until pH is between 8 and 10. This prevents the protonation of any liberated cyanide species.

  • Solvent Compatibility: Segregate based on the solvent carrier:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in DMSO, DMF, Acetone, or Alcohols.

  • Container: Use amber glass bottles or solvent-rated HDPE carboys. Do not fill >90% to allow for thermal expansion.

  • Labeling: Clearly mark "Organic Waste with Nitriles" and "pH Adjusted Basic."

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty original container three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Treat the rinsate as Liquid Waste (Protocol B) . Do not pour down the drain.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Discard the rinsed container as standard lab trash or glass waste, depending on material.

Emergency Spill Response (Nitrile-Specific)

In the event of a spill, the priority is containment and neutralization of the bioactive dust.

SpillResponse Alert 1. Alert & Evacuate (Minimize dust) PPE 2. Don PPE (Nitrile gloves, N95/P100 mask, Goggles) Alert->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Decon 4. Deactivation Apply 10% Bleach (Sodium Hypochlorite) Wait 15 mins Contain->Decon Cleanup 5. Collection Scoop into HazWaste Container Decon->Cleanup

Figure 2: Spill response workflow emphasizing oxidative deactivation using bleach to break down the nitrile functionality.

Deactivation Chemistry: The application of sodium hypochlorite (bleach) serves to oxidize the nitrile groups and the diazepine ring system, reducing the compound's biological activity and toxicity before physical removal.

  • Note: Ensure the area is well-ventilated, as bleach reaction with other organic amines can produce chloramines (toxic gas).

Scientific Rationale & Compliance

Why Incineration?

While chemical hydrolysis (using strong acid or base) can convert nitriles to carboxylic acids, the diazepine ring system is robust. Partial hydrolysis may yield unknown pharmacologically active intermediates. High-temperature incineration (>1000°C) guarantees the complete mineralization of the carbon-nitrogen skeleton into CO₂, H₂O, and N₂, with scrubbers capturing any NOx produced.

Regulatory Context[1][4][7]
  • EPA (USA): This compound falls under "P-listed" or characteristic hazardous waste (Ignitable/Toxic) depending on the solvent. It must be disposed of via a RCRA-permitted facility.

  • Segregation: 40 CFR 265.177 requires the separation of incompatible materials (Nitriles + Acids) to prevent hazardous reactions.

References

  • Nitrile Disposal Protocols : Nipissing University. Hazardous Materials Disposal Guide - Organic Waste Classification. Retrieved from [Link]

  • General Lab Safety : National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6H-1,4-Diazepine-2,3-dicarbonitrile

Handling 6H-1,4-Diazepine-2,3-dicarbonitrile (and its alkylated derivatives, such as 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile) requires a rigorous, causality-driven approach to laboratory safety. As a critical pr...

Author: BenchChem Technical Support Team. Date: March 2026

Handling 6H-1,4-Diazepine-2,3-dicarbonitrile (and its alkylated derivatives, such as 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile) requires a rigorous, causality-driven approach to laboratory safety. As a critical precursor in the synthesis of low-symmetry A3B-type tribenzodiazepinoporphyrazines—advanced heavy-atom-free photosensitizers used in photodynamic therapy (PDT)[1]—this compound presents unique logistical and operational challenges.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, synthesis, and disposal of 6H-1,4-Diazepine-2,3-dicarbonitrile.

Hazard Assessment & Chemical Causality

To design an effective safety protocol, we must first understand the structural causality behind the compound's hazards:

  • The Dicarbonitrile Moiety: The presence of two adjacent nitrile groups makes this compound susceptible to hydrolysis under extreme acidic conditions or high heat, posing a latent risk of releasing highly toxic hydrogen cyanide (HCN) gas.

  • The Diazepine Core: The 1,4-diazepine heterocycle is biologically active. Inhalation of the fine crystalline powder causes specific target organ toxicity to the respiratory tract (H335), alongside pronounced skin (H315) and eye (H319) irritation[2].

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationCausality / Operational Impact
Molecular Formula C₇H₄N₄ (Base) / C₉H₈N₄ (Dimethyl)High nitrogen content dictates strict combustion and oxidation risks.
Appearance Brown/Yellow Crystalline PowderFine powder increases aerosolization and inhalation risk during weighing.
Hazard Codes H315, H319, H335Direct irritant to skin, eyes, and respiratory mucosa[2].
Storage Conditions 2–8°C, Desiccated, DarkPrevents ambient moisture hydrolysis of the reactive nitrile groups[3].

Personal Protective Equipment (PPE) Protocols

Every PPE choice must act as a self-validating barrier against both the precursor and the reagents used in its downstream applications.

  • Dermal Protection (Dual-Gloving):

    • Protocol: Wear a 4-mil Nitrile inner glove and an 8-mil Butyl rubber outer glove.

    • Causality: While nitrile provides excellent tactile feedback for weighing the dry powder, the subsequent macrocyclization relies heavily on boiling n-butanol and dichloromethane[4]. Nitrile degrades rapidly upon contact with chlorinated solvents. Butyl rubber provides superior chemical permeation resistance, ensuring barrier integrity throughout the entire synthetic workflow.

  • Respiratory Protection:

    • Protocol: Use an N95 or P100 particulate respirator when handling the dry powder inside a Class II Type B2 Biosafety Cabinet. If scaling up or operating outside a ducted hood, upgrade to a full-face respirator with an ABEK-P3 cartridge.

    • Causality: The ABEK-P3 filter captures fine particulates (preventing H335 respiratory toxicity) while simultaneously neutralizing organic solvent vapors and potential inorganic cyanide emissions[2].

  • Ocular Protection:

    • Protocol: Snug-fitting, indirect-vented chemical splash goggles are mandatory. Standard safety glasses are insufficient due to the severe eye irritation hazard (H319)[2].

Table 2: PPE Selection Matrix
PPE CategoryPrimary SelectionSecondary/Outer LayerRationale for Selection
Dermal Nitrile Gloves (4-mil)Butyl Rubber Gloves (8-mil)Butyl resists CH₂Cl₂ and n-butanol used in downstream synthesis.
Respiratory N95/P100 Particulate MaskABEK-P3 Full-Face CartridgeProtects against H335 toxicity and volatile solvent/cyanide vapors.
Ocular Chemical Splash GogglesFull Face Shield (during reflux)Prevents H319 eye irritation from accidental solvent bumping.

Operational Workflow: Linstead Macrocyclization

The primary application of 6H-1,4-Diazepine-2,3-dicarbonitrile is its conversion into tribenzo-6H-1,4-diazepinoporphyrazines via Linstead macrocyclization. The bulky substituents at the C6 position of the diazepine ring prevent molecular aggregation, which is critical for maintaining high singlet oxygen generation in PDT[1].

LinsteadWorkflow N1 Pre-Weighing: 6H-1,4-Diazepine-2,3-dicarbonitrile N2 Safety Gate: Don Dual-Layer Gloves & Respirator N1->N2 Proceed N3 Atmosphere Control: Schlenk Line / Fume Hood N2->N3 Verify Draft N4 Linstead Macrocyclization: Mg n-butanolate, Reflux 20h N3->N4 Inert Gas N5 Purification: Flash Chromatography N4->N5 Cool & Evaporate N6 Waste Quenching: Alkaline Hypochlorite Treatment N5->N6 Dicarbonitrile Waste

Fig 1: Operational workflow and safety checkpoints for Linstead macrocyclization.

Step-by-Step Methodology
  • Step 1: Alkoxide Base Generation

    • Action: In a flame-dried Schlenk flask, add 2 mg (0.083 mmol) of magnesium turnings and a single catalytic crystal of iodine[4]. Inject 1 mL of anhydrous n-butanol.

    • Validation: Reflux under an argon atmosphere for 4 hours. The solution will turn slightly cloudy but homogeneous, confirming the complete consumption of magnesium and the formation of magnesium n-butanolate[4].

  • Step 2: Precursor Addition & Cross-Macrocyclization

    • Action: Cool the flask to room temperature. Add 50 mg of 6H-1,4-Diazepine-2,3-dicarbonitrile and phthalonitrile in a 1:3 molar ratio[1]. Heat the mixture back to reflux (approx. 117°C) for 20 hours[4].

    • Causality: The temperature-dependent steric effects of the diazepine substituents drive the selective formation of the desired low-symmetry A3B-type macrocycle over the symmetrical A4 byproduct.

  • Step 3: Isolation and Purification

    • Action: Cool to room temperature and evaporate the n-butanol under reduced pressure. Pro-tip: Co-evaporate with toluene to facilitate complete solvent removal[4].

    • Validation: Dissolve the crude dark-blue film in a minimal volume of dichloromethane (CH₂Cl₂) and purify via flash column chromatography on silica gel using a CH₂Cl₂/Methanol gradient (50:1 to 10:1 v/v) to isolate the pure photosensitizer[4].

Logistics, Storage, and Disposal Plans

Storage & Logistics

Store 6H-1,4-Diazepine-2,3-dicarbonitrile in a tightly sealed, light-resistant container at 2–8°C[3]. The storage environment must be strictly desiccated and physically isolated from strong acids and oxidizing agents to prevent the accidental generation of HCN gas.

Spill Response & Waste Neutralization
  • Spill Protocol: Never sweep the dry powder, as this will aerosolize the respiratory irritant. Cover the spill with damp sand or a universal absorbent pad to suppress dust, then carefully scoop it into a hazardous waste container.

  • Waste Quenching (Self-Validating System): Unreacted dicarbonitrile precursor and contaminated chromatography eluent must never be mixed with acidic waste.

    • Collect the waste in a dedicated halogenated carboy.

    • Treat solid precursor waste with an alkaline sodium hypochlorite solution (bleach adjusted to pH > 10 using NaOH).

    • Causality: The alkaline environment (pH > 10) strictly prevents the formation of volatile HCN gas, while the hypochlorite safely oxidizes the cyanide moieties into significantly less toxic cyanate ions. Allow a minimum of 24 hours of reaction time before final institutional disposal.

References

  • A Sterically Driven Approach to the Efficient Synthesis of Low-Symmetry 1,4-Diazepinoporphyrazines Source: Macroheterocycles URL:[Link]

  • Low-symmetry A3B-type 6H-1,4-diazepinoporphyrazines with anti-Kasha effect as promising photosensitizers Source: PubMed / NIH (Dyes and Pigments) URL:[Link]

  • Synthesis and Physicochemical Properties of[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-thiophen-5-yl-substituted Tetrapyrazinoporphyrazine with Magnesium(II) Ion Source: MDPI (Molecules) URL:[Link]

Sources

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